Technical Documentation Center

Methyl 4-aminopicolinate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-aminopicolinate hydrochloride

Core Science & Biosynthesis

Foundational

Methyl 4-Aminopicolinate Hydrochloride: Chemical Properties, Synthesis, and Applications in Modern Drug Development

Executive Summary Methyl 4-aminopicolinate hydrochloride (CAS: 1260675-04-4) has emerged as a highly versatile pyridine-based building block in contemporary medicinal chemistry. Characterized by its dual functionality—an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Methyl 4-aminopicolinate hydrochloride (CAS: 1260675-04-4) has emerged as a highly versatile pyridine-based building block in contemporary medicinal chemistry. Characterized by its dual functionality—an ester-protected carboxylate and a primary amine on a pyridine core—it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a foundational precursor in the synthesis of Suzetrigine, a first-in-class NaV1.8 inhibitor for acute pain management, and in the development of human galactokinase (GALK1) inhibitors.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and step-by-step integration into advanced drug development workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of methyl 4-aminopicolinate hydrochloride is essential for optimizing reaction conditions, particularly in amide coupling and nucleophilic substitution reactions. The hydrochloride salt form is preferred over the free base (CAS: 71469-93-7) due to its enhanced stability against ambient oxidation and improved solubility in polar protic solvents.

PropertyValue / Description
Chemical Name Methyl 4-aminopicolinate hydrochloride
Synonyms Methyl 4-amino-2-pyridinecarboxylate hydrochloride
CAS Number 1260675-04-4 (HCl Salt) / 71469-93-7 (Free Base)
Molecular Formula C7H9ClN2O2 (C7H8N2O2 · HCl)
Molecular Weight 188.61 g/mol
SMILES COC(=O)C1=NC=CC(N)=C1.Cl
Melting Point 129–130 °C (Free Base)
Density 1.238 ± 0.06 g/cm³ (Predicted)
Acidity Coefficient (pKa) ~4.35 (Predicted, Pyridinium nitrogen)
Appearance White to light-yellow powder/crystal

Data synthesized from Arshine Pharmaceutical raw material specifications 1.

Mechanistic Synthesis & Process Chemistry

The synthesis of methyl 4-aminopicolinate relies on the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, followed by selective reduction. The electron-withdrawing nature of the pyridine nitrogen and the ortho-ester group highly activates the C4 position, making it susceptible to nucleophilic attack by an azide ion.

Protocol 1: Self-Validating Synthesis of Methyl 4-Aminopicolinate Hydrochloride

Causality & Rationale: Sodium azide is utilized as the nucleophile because it cleanly displaces the chloride without hydrolyzing the methyl ester (a common side reaction with hydroxide or amine nucleophiles). The subsequent catalytic hydrogenation over Pd/C provides a mild, chemoselective reduction of the azide to the primary amine, avoiding the over-reduction of the pyridine ring.

  • Step 1: Nucleophilic Substitution (Azidation) Dissolve 2.0 g of methyl 4-chloropicolinate in 20 mL of anhydrous dimethylformamide (DMF). Add 2.0 g of sodium azide (NaN3). Stir the mixture at 100°C for 8 hours. Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:1). The reaction is complete when the starting material spot (Rf ~0.6) disappears, replaced by the azide intermediate (Rf ~0.4).

  • Step 2: Workup and Extraction Remove DMF in vacuo. Dilute the residue with deionized water and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous MgSO4 and concentrate to yield the crude azide.

  • Step 3: Catalytic Hydrogenation Dissolve the crude azide in 30 mL of ethanol. Add 500 mg of 10% Palladium on Carbon (Pd/C) catalyst. Stir under a hydrogen atmosphere (1 atm) for 3 hours at room temperature. Validation Checkpoint: Analyze an aliquot via LC-MS. The desired free base must show a dominant [M+H]+ peak at m/z 153.1.

  • Step 4: Catalyst Removal Filter the reaction mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo.

  • Step 5: Hydrochloride Salt Formation Dissolve the crystallized free base in anhydrous diethyl ether. Slowly bubble dry HCl gas into the solution (or add 4M HCl in dioxane) until white precipitation ceases. Filter, wash with cold ether, and dry under vacuum to afford the final hydrochloride salt.

This protocol is adapted from standard synthetic methodologies 2.

G Node1 Methyl 4-chloropicolinate Node2 NaN3, DMF, 100°C (SNAr Reaction) Node1->Node2 Node3 Azide Intermediate Node2->Node3 Node4 H2, 10% Pd/C Ethanol (Reduction) Node3->Node4 Node5 Methyl 4-aminopicolinate (Free Base) Node4->Node5 Node6 Dry HCl (g) Ether Node5->Node6 Node7 Methyl 4-aminopicolinate HCl Node6->Node7

Synthetic workflow of Methyl 4-aminopicolinate HCl via SNAr and hydrogenation.

Pivotal Role in Drug Development: The Suzetrigine Pathway

Methyl 4-aminopicolinate is a non-negotiable building block in the synthesis of Suzetrigine (VX-548), a highly selective NaV1.8 sodium channel inhibitor approved for acute pain management. The compound provides the essential pyridine-2-carboxamide pharmacophore that interacts with the NaV1.8 binding site.

Protocol 2: Amide Coupling for Suzetrigine Synthesis

Causality & Rationale: The primary amine at the C4 position of the pyridine ring is inherently poorly nucleophilic due to the electron-withdrawing nature of the heterocycle. Standard peptide coupling reagents (e.g., HATU, EDC) often yield poor conversions. Therefore, the carboxylic acid precursor must be converted into a highly reactive acid chloride. Triethylamine (TEA) is used to simultaneously neutralize the hydrochloride salt of the aminopicolinate and scavenge the HCl byproduct.

  • Step 1: Acid Chloride Generation Dissolve the advanced tetrahydrofuran-based carboxylic acid intermediate in dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0°C. Stir for 2 hours. Validation Checkpoint: Monitor via ATR-FTIR. The disappearance of the broad O-H stretch and the emergence of a sharp C=O stretch at ~1800 cm⁻¹ confirms complete conversion to the acid chloride.

  • Step 2: Base-Mediated Coupling In a separate vessel, suspend methyl 4-aminopicolinate hydrochloride in DCM. Add TEA (3.0 eq) to liberate the free base. Slowly transfer the acid chloride solution into this vessel at 0°C. Allow to warm to room temperature and stir for 4 hours.

  • Step 3: Aminolysis to Final API Isolate the ester-linked intermediate via aqueous workup. Dissolve the intermediate in a saturated solution of ammonia in methanol (NH3/MeOH). Stir at room temperature for 12 hours to convert the methyl ester into the primary amide. Validation Checkpoint: HPLC analysis must show >98% purity of the final Suzetrigine API, with complete consumption of the methyl ester intermediate.

This pathway reflects the validated industrial synthesis utilized by Vertex Pharmaceuticals 3 and 4.

G Node1 Advanced Carboxylic Acid Node2 Oxalyl Chloride, DMF DCM, 0°C Node1->Node2 Node3 Acid Chloride Intermediate Node2->Node3 Node5 Ester-Linked Intermediate Node3->Node5 Node4 Methyl 4-aminopicolinate HCl + TEA (Acid Scavenger) Node4->Node5 Nucleophilic Attack Node6 NH3 / MeOH (Aminolysis) Node5->Node6 Node7 Suzetrigine (API) Node6->Node7

Amide coupling and aminolysis workflow for the synthesis of Suzetrigine.

Applications in Kinase Inhibitor Design

Beyond ion channel inhibitors, methyl 4-aminopicolinate is utilized in the structure-based optimization of human galactokinase (GALK1) inhibitors. In medicinal chemistry campaigns aimed at replacing bulky, nitrogen-heavy heterocycles to improve drug-like properties, the 4-aminopicolinate moiety serves as an ideal bioisostere. It provides critical hydrogen bond donor/acceptor pairs necessary for anchoring the inhibitor within the ATP-binding pocket of GALK1, demonstrating its broad utility across diverse therapeutic targets 5.

Conclusion

Methyl 4-aminopicolinate hydrochloride is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique electronic properties require specific handling—such as acid chloride activation for amide coupling—but its successful integration yields highly potent, novel therapeutics like Suzetrigine. By adhering to the self-validating protocols outlined in this guide, process chemists can ensure high-yield, high-purity integration of this critical building block into their drug development pipelines.

References
  • Synthesis of methyl 4-aminopicolinate.PrepChem.
  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile.MDPI.
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications.NIH / PMC.
  • Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors.ACS Publications.
  • Methyl 4-aminopyridine-2-carboxylate - pharmaceutical raw materials both for vet and human.Arshine Pharmaceutical.

Sources

Exploratory

Methyl 4-aminopicolinate Hydrochloride: A Technical Guide to its Role as a Versatile Synthetic Intermediate

Introduction Methyl 4-aminopicolinate hydrochloride is an organic compound that has garnered significant interest within the fields of medicinal chemistry and drug development.[1] While not typically recognized for its o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-aminopicolinate hydrochloride is an organic compound that has garnered significant interest within the fields of medicinal chemistry and drug development.[1] While not typically recognized for its own intrinsic biological activity, its true value lies in its role as a highly versatile synthetic intermediate.[2][3][4] This technical guide provides an in-depth exploration of the chemical properties, synthesis, and, most importantly, the application of methyl 4-aminopicolinate hydrochloride as a foundational scaffold for the generation of a diverse array of biologically active molecules. For researchers, scientists, and drug development professionals, understanding the potential of this building block is key to unlocking novel therapeutic and commercial applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of methyl 4-aminopicolinate hydrochloride is fundamental to its effective application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 1260675-04-4 (for hydrochloride); 71469-93-7 (for free base)[2][5]
Molecular Formula C₇H₉ClN₂O₂[6]
Molecular Weight 188.61 g/mol (hydrochloride); 152.15 g/mol (free base)[2][7]
Appearance White to light yellow crystalline powder[4]
Melting Point 129-130 °C (free base)[4][7]
Solubility Soluble in polar organic solvents like methanol and ethanol; slightly soluble in water.[3][4]
Storage Temperature Room Temperature[8]

The structure of methyl 4-aminopicolinate features a pyridine ring substituted with an amino group and a methyl ester group.[1] This combination of functional groups, particularly the nucleophilic amino group and the ester which is amenable to hydrolysis and amidation, provides a rich platform for a variety of chemical modifications.[4]

Synthesis of Methyl 4-aminopicolinate

The synthesis of methyl 4-aminopicolinate is a critical process for its subsequent use in more complex molecular constructions. A common laboratory-scale synthesis involves a two-step process starting from methyl 4-chloropicolinate.[9]

Experimental Protocol: Two-Step Synthesis from Methyl 4-chloropicolinate

Step 1: Azide Formation

  • In a round-bottom flask, a mixture of methyl 4-chloropicolinate (1.0 eq) and sodium azide (1.0 eq) is prepared in dimethylformamide (DMF).

  • The reaction mixture is stirred at 100°C for 8 hours.

  • After cooling, the solvent is removed under reduced pressure (in vacuo).

  • The residue is diluted with water, and the product, methyl 4-azidopicolinate, is extracted with ethyl acetate.

  • The organic layer is dried over magnesium sulfate, and the solvent is evaporated to yield the crude azide intermediate.

Step 2: Reduction to the Amine

  • The crude methyl 4-azidopicolinate is dissolved in ethanol.

  • A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

  • The mixture is hydrogenated at atmospheric pressure for 3 hours.

  • The reaction mixture is then filtered through celite to remove the catalyst.

  • The solvent is removed in vacuo, and the resulting residue is crystallized from ether to yield pure methyl 4-aminopicolinate.[9]

A variation of the reduction step can be performed under a hydrogen pressure of 4 bars until the reaction is complete, as monitored by appropriate analytical techniques.[2]

Synthesis_of_Methyl_4_aminopicolinate Methyl 4-chloropicolinate Methyl 4-chloropicolinate Methyl 4-azidopicolinate Methyl 4-azidopicolinate Methyl 4-chloropicolinate->Methyl 4-azidopicolinate 1. Sodium azide, DMF, 100°C Methyl 4-aminopicolinate Methyl 4-aminopicolinate Methyl 4-azidopicolinate->Methyl 4-aminopicolinate 2. H2, Pd/C, Ethanol

Caption: Synthetic pathway for Methyl 4-aminopicolinate.

Applications in the Synthesis of Bioactive Molecules

The true utility of methyl 4-aminopicolinate hydrochloride is realized in its role as a scaffold for the synthesis of a wide range of bioactive compounds. The presence of reactive sites allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).

Anti-tumor Agents

Derivatives of 4-aminopicolinamide have shown promise as potential anti-tumor agents. By modifying the 4-amino position, researchers have developed compounds with significant antiproliferative activity against various cancer cell lines.

For example, a series of 4-(4-aminophenoxy)picolinamide derivatives were designed and synthesized, with some compounds exhibiting potent inhibitory activity against cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer).[10] The rationale for the design of these molecules was based on the binding patterns of known kinase inhibitors like cabozantinib and BMS-777607 to the MET protein, a key target in cancer therapy.[10] The most promising of these compounds induced apoptosis and arrested the cell cycle in cancer cells.[10]

Anticancer_Derivative_Synthesis cluster_0 Core Scaffold Methyl 4-aminopicolinate Methyl 4-aminopicolinate 4-substituted picolinamide derivatives 4-substituted picolinamide derivatives Methyl 4-aminopicolinate->4-substituted picolinamide derivatives Multi-step synthesis Anti-tumor Activity Anti-tumor Activity 4-substituted picolinamide derivatives->Anti-tumor Activity Biological Evaluation

Caption: General workflow for developing anti-tumor agents.

Anti-mycobacterial Agents

The global health threat of tuberculosis has driven the search for new anti-mycobacterial agents. Derivatives of chloropicolinate amides and ureas, synthesized from a scaffold related to methyl 4-aminopicolinate, have demonstrated notable activity against Mycobacterium tuberculosis.

In one study, a series of novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thiourea derivatives were synthesized from methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate.[11] Several of these compounds exhibited good minimum inhibitory concentration (MIC) values against M. tuberculosis with low cytotoxicity.[11] Molecular docking studies suggested that these compounds may act by inhibiting MurB, an essential enzyme in the biosynthesis of the bacterial cell wall.[11]

Herbicides

The 4-aminopicolinate core structure is also found in a class of herbicides. The degree of herbicidal activity, crop selectivity, and the spectrum of weed control can be modulated by the nature of the substituents on the picolinate ring.[12] This highlights the versatility of the 4-aminopicolinate scaffold in agrochemical research and development, where precise molecular tailoring is required to achieve desired biological effects while ensuring safety for non-target organisms.

Conclusion

Methyl 4-aminopicolinate hydrochloride is a valuable and versatile building block in synthetic and medicinal chemistry. While it does not possess significant intrinsic biological activity, its strategic importance lies in its utility as a starting material for the synthesis of a diverse range of bioactive molecules. From potential anti-tumor and anti-mycobacterial agents to herbicides, the 4-aminopicolinate scaffold offers a robust platform for the discovery and development of new chemical entities. For researchers in drug discovery and agrochemical development, a comprehensive understanding of the chemistry and synthetic potential of methyl 4-aminopicolinate hydrochloride is an essential asset in the pursuit of novel and effective molecular solutions.

References

  • PrepChem.com. Synthesis of methyl 4-aminopicolinate. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. [Link]

  • David Publishing. Synthesis of Some Aminopicolinic Acids. [Link]

  • Google Patents.
  • MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

  • ResearchGate. Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 1. | Request PDF. [Link]

  • ACS Publications. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis | ACS Omega. [Link]

  • Preprints.org. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy. [Link]

  • PubChem. Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2 | CID 592353. [Link]

  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • LookChem. Methyl 4-aminopyridine-2-carboxylate - pharmaceutical raw materials both for vet and human. [Link]

  • ChemBK. Methyl 4-aminopyridine-2-carboxylate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. [Link]

Sources

Foundational

Unlocking Methyl 4-Aminopicolinate Hydrochloride: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

Executive Summary In modern agrochemical and pharmaceutical drug discovery, the precise functionalization of pyridine rings dictates the pharmacokinetic and pharmacodynamic success of resulting active ingredients. Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern agrochemical and pharmaceutical drug discovery, the precise functionalization of pyridine rings dictates the pharmacokinetic and pharmacodynamic success of resulting active ingredients. Methyl 4-aminopicolinate hydrochloride (and its free base analog) serves as a critical linchpin in these synthetic workflows. As a highly versatile intermediate, it provides orthogonal reactivity sites—a C4-primary amine and a C2-methyl ester—enabling iterative, regioselective modifications. This whitepaper details the physicochemical profiling, validated synthetic methodologies, and advanced applications of this essential compound.

Physicochemical Profiling

Understanding the baseline characteristics of Methyl 4-aminopicolinate hydrochloride is paramount for predicting its behavior in complex solvent systems and catalytic cycles. The conversion of the free base to the hydrochloride salt significantly enhances its bench stability by mitigating auto-oxidation of the primary amine, while simultaneously increasing its solubility in polar protic solvents used in downstream coupling reactions.

ParameterValue / Description
Chemical Name Methyl 4-aminopicolinate hydrochloride
IUPAC Name Methyl 4-amino-2-pyridinecarboxylate hydrochloride
CAS Registry Number 1260675-04-4 (HCl Salt)[1] / 71469-93-7 (Free Base)[2]
Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
SMILES COC(=O)C1=NC=CC(N)=C1.Cl
Appearance Colorless to off-white crystalline powder
Solubility Soluble in ethanol, methanol, and water; insoluble in non-polar alkanes

Mechanistic Synthesis Pathways

The de novo synthesis of Methyl 4-aminopicolinate hydrochloride typically relies on the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, followed by chemoselective reduction and acidification.

Synthesis A Methyl 4-chloropicolinate B NaN3, DMF, 100°C (SNAr Azidation) A->B C Methyl 4-azidopicolinate B->C D H2, Pd/C, EtOH (Catalytic Reduction) C->D E Methyl 4-aminopicolinate (Free Base) D->E F Methanolic HCl (Salt Formation) E->F G Methyl 4-aminopicolinate HCl F->G

Figure 1: Synthesis workflow of Methyl 4-aminopicolinate hydrochloride.

Self-Validating Experimental Protocol: Synthesis and Isolation

The following protocol is engineered to ensure high yield while embedding critical safety and quality control checkpoints (3)[3].

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

  • Charge the Reactor: Suspend 2.0 g of methyl 4-chloropicolinate in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous DMF is deliberately selected due to its high dielectric constant. This polar aprotic environment stabilizes the anionic transition state of the SNAr reaction, significantly accelerating the displacement of the C4-chloride by the azide nucleophile.

  • Azidation: Add 2.0 g of sodium azide (NaN₃) to the mixture. Stir continuously at 100 °C for 8 hours.

  • Workup: Remove DMF in vacuo. Dilute the residue with deionized water and extract utilizing ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄ and concentrate.

    • Validation Check: Perform FT-IR on the crude residue. A strong absorption band at ~2100 cm⁻¹ confirms the successful formation of the methyl 4-azidopicolinate intermediate.

Phase 2: Catalytic Hydrogenation 4. Reduction: Dissolve the crude methyl 4-azidopicolinate in 30 mL of absolute ethanol. Add 500 mg of 10% Palladium on Carbon (Pd/C) catalyst. 5. Hydrogenation: Stir the suspension under a hydrogen atmosphere (1 atm) for 3 hours at ambient temperature.

  • Causality: Pd/C under mild H₂ pressure provides highly chemoselective reduction of the azide to the primary amine. This specific catalyst prevents the over-reduction of the pyridine ring and leaves the methyl ester untouched.

  • Validation Check (Critical Safety Step): Re-run FT-IR. The complete disappearance of the ~2100 cm⁻¹ azide band is mandatory before proceeding. Failure to verify this can result in potentially explosive azide-acid reactions during the subsequent acidification step.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

Phase 3: Hydrochloride Salt Formation 7. Acidification: Dissolve the resulting free base in a minimal volume of dry diethyl ether or methanol. Dropwise, add a stoichiometric excess of methanolic HCl (1.25 M) under continuous stirring at 0 °C.

  • Causality: Converting the free base to the hydrochloride salt drastically improves the compound's shelf-life by preventing auto-oxidation of the primary amine and enhances its handling properties for subsequent aqueous-phase reactions.

  • Isolation: Filter the precipitated methyl 4-aminopicolinate hydrochloride, wash with cold diethyl ether, and dry under high vacuum to afford the final purified product.

Applications in Advanced Discovery

Agrochemicals: Arylpicolinate Herbicides

Methyl 4-aminopicolinate is a foundational building block for the synthesis of highly active 6-aryl-4-aminopicolinate herbicides, a class of synthetic auxins developed for broadleaf weed control. The synthetic route typically involves regioselective halogenation at the C6 position of the pyridine ring, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with an aryl boronic acid (4)[4].

Suzuki S1 Methyl 4-aminopicolinate S2 Regioselective C6-Halogenation S1->S2 S3 6-Halo-4-aminopicolinate S2->S3 S4 Aryl Boronic Acid (Suzuki) Pd Catalyst, Base S3->S4 S5 6-Aryl-4-aminopicolinate (Arylpicolinate Herbicide) S4->S5

Figure 2: Agrochemical derivation via Suzuki-Miyaura cross-coupling.

Pharmaceuticals: Functionalized Pyridine Cores

In medicinal chemistry, the functionalized pyridine core is ubiquitous. The orthogonal reactivity of the C4-amine (amenable to amidation or reductive amination) and the C2-ester (amenable to saponification, reduction, or Grignard addition) allows for iterative, multi-directional functionalization. This makes Methyl 4-aminopicolinate an ideal precursor for synthesizing complex kinase inhibitors, receptor antagonists, and other pharmaceutical intermediates (5)[5].

References

  • Title: Synthesis of methyl 4-aminopicolinate | Source: PrepChem | URL: [Link]

  • Title: Improved synthesis of 6-aryl-4-aminopicolinates (WO2021188654A1)
  • Title: Methyl 4-aminopyridine-2-carboxylate | Source: ChemBK | URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling and Application of Methyl 4-aminopicolinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Methyl 4-aminopicolinate hydrochloride, a key building block in modern medicinal chemistry. As a Senior Appl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 4-aminopicolinate hydrochloride, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following content is synthesized from established safety protocols for analogous compounds and published applications, offering a field-proven perspective on its safe and effective use. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory practice.

Chemical Identity and Physicochemical Properties

Methyl 4-aminopicolinate hydrochloride is the hydrochloride salt of the methyl ester of 4-aminopicolinic acid. The presence of the aminopyridine core makes it a valuable scaffold in drug discovery, offering multiple points for chemical modification.[1][2]

Table 1: Physicochemical Properties of Methyl 4-aminopicolinate and its Hydrochloride Salt

PropertyValueSource/Analogy
Chemical Name Methyl 4-aminopicolinate hydrochlorideN/A
Synonyms Methyl 4-amino-2-pyridinecarboxylate hydrochloride
CAS Number 1260675-04-4[3]
Molecular Formula C₇H₉ClN₂O₂[4]
Molecular Weight 188.61 g/mol Inferred
Appearance White to off-white solid[2]
Melting Point Data not available. The parent compound, Methyl 4-aminopyridine-2-carboxylate, has a melting point of approximately 129-130°C.[2]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[2]
Storage Temperature Room Temperature[5]

Note: Some properties are inferred from the non-salt form or related compounds due to limited data on the hydrochloride salt.

Hazard Identification and Toxicological Profile

GHS Hazard Classification (Inferred from 4-aminopyridine and related compounds):

  • Acute Toxicity, Oral (Category 2/3): Fatal or toxic if swallowed.[6][7]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[7]

  • Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[7]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]

Toxicological Data for 4-Aminopyridine (for reference):

RouteSpeciesValueSource
Oral LD50Rat21 mg/kg[8]
Dermal LD50Rabbit327 mg/kg[8]

It is crucial to handle Methyl 4-aminopicolinate hydrochloride with the assumption that it possesses significant toxicity.

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following are minimum requirements for safe handling.

Engineering Controls
  • Chemical Fume Hood: All handling of solid and solutions of Methyl 4-aminopicolinate hydrochloride must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[9][10]

  • Skin Protection:

    • Gloves: Use compatible chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[11]

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.[12]

Storage and Chemical Incompatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][11] Keep away from heat, sparks, and open flames.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Spill and Leak Procedures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste containing Methyl 4-aminopicolinate hydrochloride must be treated as hazardous waste.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.[6] This may involve incineration in a licensed hazardous waste facility.[6]

Applications in Drug Development

Methyl 4-aminopicolinate and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules.[1][2] The aminopicolinate scaffold is present in compounds investigated for various therapeutic areas, including:

  • Antitubercular Agents: Derivatives of a related compound, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, have been synthesized and shown to have inhibitory activity against Mycobacterium tuberculosis.[14][15]

  • Anticancer Agents: Novel N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their antitumor properties.[16]

  • Neurological Disorders: 3-aminopicolinamides have been explored as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGlu4), a target for the treatment of central nervous system disorders.[17]

The versatility of the aminopicolinate core allows for the generation of diverse chemical libraries for screening against various biological targets.

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a general method for the acylation of the 4-amino group of Methyl 4-aminopicolinate hydrochloride, a common step in the synthesis of bioactive derivatives.

Step 1: Neutralization of the Hydrochloride Salt

  • Dissolve Methyl 4-aminopicolinate hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt and liberate the free amine.

Step 2: Acylation

  • To the solution of the free amine, add the desired acid chloride or activated carboxylic acid (using a coupling agent like HATU).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

Step 3: Work-up and Purification

  • Quench the reaction with water or a mild aqueous base.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Workflow for Safe Handling of Methyl 4-aminopicolinate Hydrochloride

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 handling1 Work in a Certified Fume Hood prep2->handling1 handling2 Weigh Solid Compound handling1->handling2 handling3 Prepare Solution handling2->handling3 reaction1 Perform Chemical Synthesis handling3->reaction1 reaction2 Monitor Reaction Progress reaction1->reaction2 cleanup1 Quench Reaction reaction2->cleanup1 cleanup2 Work-up and Purification cleanup1->cleanup2 cleanup3 Segregate Hazardous Waste cleanup2->cleanup3 cleanup4 Decontaminate Glassware and Surfaces cleanup3->cleanup4

Caption: A typical laboratory workflow for the safe handling of Methyl 4-aminopicolinate hydrochloride.

Decision Tree for Spill Response

spill Chemical Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small Spill (<100 mL, contained) assess->small_spill Small large_spill Large Spill (>100 mL or uncontained) assess->large_spill Large evacuate_small Alert personnel in immediate area small_spill->evacuate_small evacuate_large Evacuate the lab, activate alarm large_spill->evacuate_large don_ppe Don appropriate PPE evacuate_small->don_ppe contain Contain spill with absorbent material don_ppe->contain cleanup Clean up spill and dispose of as hazardous waste contain->cleanup contact_emergency Contact Emergency Response evacuate_large->contact_emergency

Caption: A decision tree for responding to a spill of Methyl 4-aminopicolinate hydrochloride.

References

  • Sdfine. (n.d.). 3-AMINOPYRIDINE Safety Data Sheet. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Aminopicolinic Acid in Advancing Pharmaceutical Research. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). 4-Aminopyridine Safety Data Sheet. Retrieved from [Link]

  • SHINDO-KANO LABORATORY. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS METHYL 4-CHLOROPICOLINATE HYDROCHLORIDE. Retrieved from [Link]

  • Patel, R. K., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(3), 2346–2357.
  • ACS Publications. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega.
  • Gogliotti, R. D., et al. (2017). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. ACS Medicinal Chemistry Letters, 8(12), 1251-1256.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1148.
  • Wang, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6343-6354.
  • Google Patents. (n.d.). AU760286B2 - 4-aminopicolinates and their use as herbicides.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Methyl 4-aminopicolinate Hydrochloride as a Chemical Intermediate

Introduction: The Strategic Value of Methyl 4-aminopicolinate Hydrochloride in Synthesis In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount. Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Methyl 4-aminopicolinate Hydrochloride in Synthesis

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount. Methyl 4-aminopicolinate hydrochloride serves as a highly versatile and valuable chemical intermediate, providing a robust scaffold for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a pyridine ring substituted with a nucleophilic amino group at the C4 position and an electrophilic methyl ester at the C2 position, offers dual reactivity. This allows for a diverse range of chemical transformations, making it a cornerstone for constructing novel molecular architectures.[3]

This guide provides an in-depth exploration of the practical applications of Methyl 4-aminopicolinate hydrochloride. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is the foundation of successful and safe experimentation. Methyl 4-aminopicolinate hydrochloride is typically an off-white to white solid.[4] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base.

PropertyValueSource(s)
CAS Number 1260675-04-4[5]
Molecular Formula C₇H₈N₂O₂ · HCl[6]
Molecular Weight 188.61 g/mol
Appearance Off-white solid[4]
Synonyms Methyl 4-aminopicolinate HCl, 4-Amino-2-pyridinecarboxylic acid methyl ester HCl[3]
Storage Store at room temperature, keep container tightly closed in a dry and well-ventilated place.[6]

Safety & Handling: Users should consult the Safety Data Sheet (SDS) before use. The compound may cause skin, eye, and respiratory irritation (H315, H319, H335). Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[4]

Core Application 1: Amide Bond Formation via Nucleophilic Acylation

The most direct and widely utilized application of Methyl 4-aminopicolinate is the acylation of its primary amino group. This reaction is a cornerstone of medicinal chemistry for forging stable amide linkages.[7] The process involves the reaction of the amine with an activated carboxylic acid. Due to the electron-withdrawing nature of the pyridine ring, the 4-amino group is less nucleophilic than a typical aniline, necessitating the use of efficient coupling reagents.

Causality of the Protocol:

The reaction requires a non-nucleophilic base (e.g., DIPEA, Et₃N) to neutralize the hydrochloride salt and liberate the free amine in situ. This free amine can then attack the activated carboxylic acid. The carboxylic acid is typically activated by a coupling reagent (e.g., HATU, EDC) which converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack. Additives like HOBt can further enhance the reaction by forming an active ester intermediate, minimizing side reactions.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process R_COOH Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation R_COOH->Activation Picolinate Methyl 4-aminopicolinate HCl Neutralization Amine Neutralization Picolinate->Neutralization Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Neutralization Coupling Nucleophilic Attack & Amide Formation Activation->Coupling Neutralization->Coupling Product Target Amide Product Coupling->Product

Caption: General workflow for amide bond formation.

Protocol: General Procedure for Amide Coupling
  • Preparation: To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DCM), add the coupling reagent (1.1 eq.) and, if applicable, an additive like HOBt (1.1 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Addition of Amine: In a separate flask, dissolve Methyl 4-aminopicolinate hydrochloride (1.0 eq.) in the same solvent. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq.).

  • Reaction: Add the activated carboxylic acid solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Reagent TypeExamplesRole in Reaction
Coupling Reagents HATU, HBTU, T3P, EDCActivates the carboxylic acid for nucleophilic attack.
Additives HOBt, HOAtForms active esters, suppresses racemization, improves efficiency.
Bases DIPEA, Et₃N, NMMNeutralizes the HCl salt and scavenges acid produced during the reaction.
Solvents DMF, DCM, THFProvides a medium for the reaction; chosen based on reactant solubility.

Core Application 2: Elaboration of the Pyridine Scaffold via Cross-Coupling

While the amino group provides a direct handle for modification, the pyridine ring itself can be functionalized, often through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron compound and a halide or triflate, is a powerful tool for this purpose.[8] While Methyl 4-aminopicolinate itself lacks a leaving group on the ring, related halogenated picolinates are commonly used as precursors or derivatives in such reactions to introduce aryl or heteroaryl substituents.[9][10]

Causality of the Protocol:

The Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the picolinate ring.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylX L_n(Ar)Pd(II)-X OxAdd->PdII_ArylX Transmetal Transmetalation PdII_ArylX->Transmetal PdII_ArylAr L_n(Ar)Pd(II)-Ar' Transmetal->PdII_ArylAr BX X-B(OR)_2 Transmetal->BX RedElim Reductive Elimination PdII_ArylAr->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr ArX Aryl-X (e.g., Halogenated Picolinate) ArX->OxAdd Boronic Ar'-B(OR)_2 (Boronic Acid/Ester) Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of a Halogenated Picolinate Derivative

This protocol is based on conditions reported for a related chloropicolinate scaffold and serves as a representative example.[9][10]

  • Inert Atmosphere: Assemble the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: To the vessel, add the halogenated picolinate substrate (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol or Dioxane/Water.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the coupled product.

ComponentExampleRole in Reaction
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Facilitates the catalytic cycle.[8][13]
Ligand dppf, PPh₃, XPhosStabilizes the Pd center and influences reactivity.[14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[9]
Boron Reagent Arylboronic acids, Arylboronic estersSource of the aryl group to be coupled.

Core Application 3: Synthesis of Fused and Decorated Heterocycles

The dual functionality of Methyl 4-aminopicolinate hydrochloride makes it an excellent precursor for synthesizing more complex heterocyclic systems. The amino group can act as a nucleophile to react with bifunctional electrophiles, leading to cyclization and the formation of fused ring systems. A straightforward example is the reaction with isocyanates or isothiocyanates to form urea or thiourea derivatives, which are themselves valuable intermediates.[9][10]

Causality of the Protocol:

The lone pair of electrons on the nitrogen of the 4-amino group readily attacks the electrophilic carbon atom of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) group. A base is used to neutralize the starting material's hydrochloride salt. The resulting addition product is a stable urea or thiourea, which can be further cyclized or used as a pharmacophore in its own right.[9]

Urea_Synthesis cluster_info Mechanism Picolinate Methyl 4-aminopicolinate (as free base) Intermediate Addition Intermediate Picolinate->Intermediate Nucleophilic Attack Isocyanate Isocyanate (R-N=C=O) Isocyanate->Intermediate Product Substituted Urea Product Intermediate->Product Proton Transfer

Caption: Synthesis of urea derivatives from aminopicolinates.

Protocol: Synthesis of N-Picolinyl Ureas and Thioureas

This procedure is adapted from the literature for the synthesis of urea and thiourea derivatives from a related aminopicolinate.[9]

  • Preparation: Dissolve Methyl 4-aminopicolinate hydrochloride (1.0 eq.) in a dry aprotic solvent like Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA) (1.2 eq.) to neutralize the HCl and stir for 10 minutes at room temperature.

  • Electrophile Addition: Add the corresponding isocyanate or isothiocyanate (1.1 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash with a saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or column chromatography.

Conclusion

Methyl 4-aminopicolinate hydrochloride is a powerful and versatile intermediate whose strategic value lies in the orthogonal reactivity of its functional groups. By understanding the principles behind amide coupling, cross-coupling reactions, and heterocycle synthesis, researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this important reagent.

References

  • Bhargavi, D., Prashanth, J., Krishna, V. S., & Sriram, D. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. Available at: [Link]

  • PrepChem.com. Synthesis of methyl 4-aminopicolinate. Available at: [Link]

  • ACS Publications. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Available at: [Link]

  • Bawa, R. A., & Tanski, J. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Guiso, M., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Google Patents. AU760286B2 - 4-aminopicolinates and their use as herbicides.
  • David Publishing. (2012). Synthesis of Some Aminopicolinic Acids. Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Boudriga, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Al-Sabawi, A. H. (2019). Synthesis of Some Novel Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]

  • PubMed. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Available at: [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Xingwei Li. Available at: [Link]

  • RSC Publishing. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Available at: [Link]

  • RSC Publishing. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Available at: [Link]

  • Organic Chemistry Portal. (2017). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Available at: [Link]

  • HETEROCYCLES. (2006). SYNTHESIS OF OPTICALLY ACTIVE METHYL 1,2,3,3a,8,8a-HEXA. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Methyl 4-Chloropicolinate in Pharmaceutical Intermediate Synthesis. Available at: [Link]

  • Google Patents. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of Methyl 4-aminopicolinate Hydrochloride in Modern Medicinal Chemistry

Introduction: A Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. Methyl 4-aminopicolinate hydrochloride serves as a quintessential example of a high-value building block, offering a privileged scaffold for accessing diverse chemical matter. Its structure, a pyridine ring substituted with a nucleophilic amino group and an electrophilic methyl ester, provides two orthogonal points for chemical modification. This inherent reactivity, combined with the ability of the picolinate framework to engage in critical hydrogen bonding interactions with biological targets, has established it as a cornerstone in programs targeting kinases, infectious diseases, and G-protein coupled receptors (GPCRs).[1][2][3]

This guide provides an in-depth exploration of the applications of Methyl 4-aminopicolinate hydrochloride, moving beyond simple procedural descriptions to elucidate the underlying chemical principles and strategic considerations that drive its use in drug discovery. The protocols herein are designed to be self-validating, with each step justified to empower researchers to adapt and innovate.

Physicochemical Properties & Handling

Methyl 4-aminopicolinate hydrochloride is typically supplied as a light-yellow or off-white solid.[4][5] The hydrochloride salt form enhances stability and solubility in polar solvents compared to the free base. When planning reactions, the hydrochloride salt often requires the addition of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine for subsequent reactions.

PropertyValueReference
CAS Number 1260675-04-4
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
Appearance Light yellow solid
Storage Room Temperature, in dry, sealed conditions
Synonyms Methyl 4-amino-2-pyridinecarboxylate HCl[5]

Core Reactivity: A Chemist's Perspective

The synthetic versatility of Methyl 4-aminopicolinate stems from three primary reactive centers: the 4-amino group, the 2-methyl ester, and the pyridine ring itself. Understanding the interplay of these groups is key to its strategic deployment.

Core_Reactivity Figure 1: Key Reactive Sites of Methyl 4-aminopicolinate cluster_molecule mol MeO(C=O)-Py-(NH2) N_Amino 4-Amino Group (Nucleophilic) N_Amino->mol Acylation Sulfonylation Urea Formation C_Ester 2-Methyl Ester (Electrophilic) C_Ester->mol Amidation (e.g., with MeNH2) Saponification (Hydrolysis) Py_Ring Pyridine Ring (Aromatic Core) Py_Ring->mol Suzuki Coupling (requires prior halogenation)

Figure 1: Key Reactive Sites of Methyl 4-aminopicolinate
  • The 4-Amino Group: As a primary aromatic amine, this group is a potent nucleophile, readily undergoing acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively.[1] This is the most common site for introducing diversity and building out the molecular structure.

  • The 2-Methyl Ester: This group is an electrophilic handle. It can be readily converted into amides by treatment with amines, often requiring elevated temperatures or catalysis.[6] This transformation is crucial for synthesizing picolinamides, a common motif in kinase inhibitors and GPCR modulators.[3] Alternatively, it can be saponified to the corresponding carboxylic acid, which can then be coupled to amines using standard peptide coupling reagents (e.g., DCC, HOBT).

  • The Pyridine Ring: While the existing substituents make the ring electron-rich, it can be functionalized further. For instance, halogenation of the pyridine ring (a common precursor to commercially available aminopicolinates) allows for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups.[1]

Application Note 1: Scaffolds for Kinase Inhibitor Development

Scientific Rationale: The 4-aminopyridine scaffold and its derivatives, such as 4-aminoquinolines and 4-aminoquinazolines, are well-established "hinge-binding" motifs in kinase inhibitors.[7][8] The pyridine nitrogen and the exocyclic amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a highly conserved structural element in the ATP-binding site. By functionalizing the 4-amino group of Methyl 4-aminopicolinate, one can project a substituent into the solvent-exposed region, while modifications at the ester position can be used to tune solubility and other physicochemical properties. This strategy has been effectively used to develop potent inhibitors for targets like Aurora Kinase.[2]

Workflow for Kinase Inhibitor Library Synthesis:

Figure 2: Workflow for Picolinamide-based Kinase Inhibitor Synthesis

Protocol 1: Synthesis of N-Aryl-4-aminopicolinamide Derivatives

This protocol demonstrates a two-step process: first, the conversion of the methyl ester to an N-methyl amide, followed by acylation of the 4-amino group. This approach is adapted from the synthesis of Aurora-B kinase inhibitors.[2][6]

Step A: Synthesis of 4-Amino-N-methylpicolinamide

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-aminopicolinate hydrochloride (5.0 g, 26.5 mmol).

  • Reaction: Add a 2.0 M solution of methylamine in methanol (50 mL).

    • Rationale: Methylamine acts as both the nucleophile to form the amide and the base to neutralize the hydrochloride salt. Using a large excess and a sealed reflux system ensures the reaction goes to completion.

  • Heating: Heat the mixture to reflux (approx. 65 °C) and stir for 18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.

  • Purification: The resulting residue can be purified by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield 4-Amino-N-methylpicolinamide as a solid.

Step B: Acylation with an Aromatic Acid Chloride (e.g., 4-Nitrobenzoyl Chloride)

  • Setup: In a 50 mL round-bottom flask, dissolve 4-Amino-N-methylpicolinamide (1.0 g, 6.6 mmol) and potassium carbonate (1.8 g, 13.2 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

    • Rationale: Anhydrous THF is used as the solvent. Potassium carbonate is a mild inorganic base used to scavenge the HCl generated during the acylation reaction.

  • Addition: Cool the suspension to 0-5 °C using an ice bath. Add a solution of 4-nitrobenzoyl chloride (1.2 g, 6.6 mmol) in THF (5 mL) dropwise over 10 minutes.

    • Rationale: Dropwise addition at low temperature helps to control the exotherm of the reaction and minimize potential side reactions.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor for the consumption of the starting amine by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water (20 mL). Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude solid can be recrystallized from ethanol to yield the final product, N-(4-(N-methylpicolinamido))-4-nitrobenzamide.

Data Presentation: Picolinamide-based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (µM)Reference
6p Aurora-B0.046[2]
6h Aurora-B0.051[2]
5q (Antiproliferative)HepG2: 0.81[9]

Application Note 2: Building Blocks for Anti-Infective Agents

Scientific Rationale: The 4-aminopicolinate scaffold is a valuable starting point for the synthesis of novel anti-infective agents, particularly against Mycobacterium tuberculosis.[1][10] The strategy often involves creating more complex structures by first modifying the pyridine ring, typically via Suzuki-Miyaura cross-coupling, and then elaborating the 4-amino and 2-ester functionalities. This allows for the exploration of a three-dimensional chemical space to optimize binding to mycobacterial enzymes, such as MurB, a key enzyme in cell wall biosynthesis.[1]

Synthetic Pathway for Antitubercular Agents:

TB_Pathway Figure 3: Pathway to Antitubercular Picolinate Derivatives A Methyl 4-amino-6-bromo -3-chloropicolinate B Suzuki-Miyaura Coupling (2-aminophenyl boronic acid) A->B C Methyl 4-amino-6-(2-aminophenyl) -3-chloropicolinate B->C D Coupling Reaction (Isocyanates, Acid Chlorides, etc.) C->D E Library of Amide, Urea, and Thiourea Derivatives D->E

Figure 3: Pathway to Antitubercular Picolinate Derivatives

Protocol 2: Synthesis of a 4-Amino-6-aryl-picolinate Urea Derivative

This protocol is adapted from the synthesis of novel inhibitors of Mycobacterium tuberculosis.[1][10] It showcases a Suzuki coupling followed by urea formation. It assumes the starting material is a pre-halogenated version of methyl 4-aminopicolinate, which is a common synthetic entry point.[11]

Step A: Suzuki-Miyaura Coupling

  • Setup: To a microwave vial or Schlenk tube, add methyl 4-amino-6-bromo-3-chloropicolinate (500 mg, 1.87 mmol), 2-aminophenylboronic acid (309 mg, 2.24 mmol), potassium carbonate (775 mg, 5.61 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 76 mg, 0.10 mmol).

    • Rationale: Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings. Potassium carbonate is the base required for the transmetalation step of the catalytic cycle.

  • Solvents & Degassing: Add a 3:1 mixture of toluene and ethanol (12 mL). Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

    • Rationale: The solvent mixture provides good solubility for both organic and inorganic reagents. Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Seal the vessel and heat to 90 °C for 12 hours with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate.

Step B: Urea Formation

  • Setup: Dissolve the product from Step A (200 mg, 0.65 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask. Add triethylamine (TEA, 0.14 mL, 0.98 mmol).

    • Rationale: DCM is a good, non-reactive solvent. TEA is added as a base to scavenge any acid and ensure the aniline nucleophile is fully reactive.

  • Addition: Add phenyl isocyanate (0.07 mL, 0.65 mmol) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 4 hours at room temperature. A precipitate may form as the product is generated.

  • Work-up: If a precipitate has formed, collect it by filtration, wash with cold DCM, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.

Data Presentation: Antitubercular Activity

Compound ClassR GroupMIC (µg/mL) vs. M. tuberculosisReference
Amide Furan-2-yl6.25[1]
Amide 4-Chlorophenyl6.25[1]
Urea 4-Fluorophenyl12.5[1]

References

  • Dow AgroSciences LLC. (2001). 4-aminopicolinates and their use as herbicides. U.S.
  • Gao, C., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1143. [Link]

  • Jadhav, A. M., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(2), 1675–1688. [Link]

  • Wang, G., et al. (2015). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 20(4), 6675–6693. [Link]

  • ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. ResearchGate. [Link]

  • El-Gendy, M. A. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 2(2). [Link]

  • Dow AgroSciences LLC. (2004). 6-aryl-4-aminopicolinates and their use as herbicides. U.S.
  • McInally, T., et al. (2008). Salts of methyl (3-3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholin-4-ylpropyl)aminomethylphenyl)acetate. U.S. Patent 8,673,907 B2. [Link]

  • Dow AgroSciences LLC. (2007). 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides.
  • ScienceBioChem. (n.d.). Methyl 4-aminopicolinate hydrochloride. Retrieved from [Link]

  • Patel, S., et al. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3574–3578. [Link]

  • Liu, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Gentry, P. R., et al. (2024). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 15(2), 226–233. [Link]

  • Hu, H., et al. (2013). Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2956–2959. [Link]

  • Valant, C., et al. (2012). Drug Design Strategies for GPCR Allosteric Modulators. Molecular Pharmacology, 82(4), 547–557. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854. [Link]

  • Li, J., et al. (2025). A pan-positive allosteric modulator that mediates sustainable GPCR activation. bioRxiv. [Link]

  • Lara-Sáez, I., et al. (2020). Allosteric Modulators for GPCRs as a Therapeutic Alternative with High Potential in Drug Discovery. In G Protein-Coupled Receptors. IntechOpen. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment. European Journal of Medicinal Chemistry, 291, 116895. [Link]

Sources

Method

Application Note: Synthetic Workflows and Protocols for Methyl 4-Aminopicolinate Hydrochloride in Drug Development

Executive Summary & Chemical Context Methyl 4-aminopicolinate hydrochloride (CAS: 1260675-04-4) is a highly versatile pyridine building block utilized extensively in modern medicinal chemistry. It features two orthogonal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Methyl 4-aminopicolinate hydrochloride (CAS: 1260675-04-4) is a highly versatile pyridine building block utilized extensively in modern medicinal chemistry. It features two orthogonally reactive handles: a nucleophilic 4-amino group and an electrophilic 2-methyl ester. The hydrochloride salt form ensures long-term storage stability by preventing premature auto-condensation and oxidative degradation.

This intermediate is most prominently featured in the synthesis of Suzetrigine (VX-548) , a highly selective NaV1.8 sodium channel inhibitor developed for non-opioid pain therapy , as well as in the development of human galactokinase (GALK1) inhibitors . This guide outlines the field-proven methodologies for functionalizing this critical intermediate.

Mechanistic Rationale & Causality in Experimental Design

Successful incorporation of methyl 4-aminopicolinate hydrochloride into an Active Pharmaceutical Ingredient (API) requires a deep understanding of its electronic properties:

  • Overcoming Low Nucleophilicity: The 4-amino group on a pyridine ring is significantly less nucleophilic than a standard aliphatic amine or aniline. The electron-withdrawing nature of the pyridine nitrogen diminishes the electron density at the 4-position. Consequently, standard peptide coupling reagents (e.g., HATU, EDC) often yield poor results. Causality: To drive N-acylation to completion, the coupling partner must be converted into a highly reactive electrophile, such as an acid chloride .

  • The Role of the Hydrochloride Salt: The free base of 4-aminopyridine derivatives is prone to discoloration and degradation over time. Causality: Utilizing the HCl salt stabilizes the molecule. During the reaction, an organic base (like Triethylamine, TEA) must be added in stoichiometric excess to neutralize the HCl and liberate the free amine in situ for nucleophilic attack .

  • Strategic Ester Selection: Causality: The methyl ester at the 2-position is strategically chosen over ethyl or tert-butyl esters because it undergoes rapid, high-yielding aminolysis. The electron-withdrawing pyridine ring activates the ester carbonyl, allowing for direct conversion to a primary amide using methanolic ammonia without requiring a two-step saponification/coupling sequence .

Experimental Protocols & Self-Validating Workflows

Protocol A: N-Acylation of the 4-Amino Group (Suzetrigine Precursor Synthesis)

This protocol describes the coupling of a target carboxylic acid with methyl 4-aminopicolinate hydrochloride via an acid chloride intermediate , [[1]]().

Step-by-Step Methodology:

  • Electrophile Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL/mmol). Cool the solution to 0 °C.

  • Acid Chloride Formation: Add oxalyl chloride (5.0 eq) dropwise, followed by catalytic N,N-dimethylformamide (DMF) (2 drops). Expert Insight: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which continuously converts the acid to the acid chloride.

  • Concentration: Stir at room temperature for 1 hour. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

    • Self-Validation Check 1: Quench a 5 µL aliquot in methanol; LC-MS should show quantitative conversion to the corresponding methyl ester, confirming the acid chloride was successfully formed.

  • Nucleophile Preparation: In a separate flask, suspend methyl 4-aminopicolinate hydrochloride (1.5 eq) in anhydrous DCM. Add Triethylamine (TEA) (3.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.05 eq).

  • Coupling: Cool the amine suspension to 0 °C and add the crude acid chloride (dissolved in a minimal amount of DCM) dropwise. Stir at room temperature for 4 hours.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate) to afford the N-acylated methyl ester intermediate.

    • Self-Validation Check 2: TLC will show the disappearance of the highly polar baseline spot (methyl 4-aminopicolinate) and the emergence of a distinct, UV-active product spot.

Protocol B: Direct Aminolysis of the Methyl Ester

This protocol converts the intermediate methyl ester into the final pyridine-2-carboxamide pharmacophore , .

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-acylated methyl ester intermediate (1.0 eq) in a 7M solution of ammonia in methanol (approx. 15 mL/mmol).

  • Aminolysis: Stir the solution in a sealed pressure tube at ambient temperature for 12–16 hours. Expert Insight: A sealed tube is mandatory to prevent the escape of volatile ammonia gas, maintaining the high concentration required to drive the equilibrium forward.

  • Isolation: Carefully vent the reaction vessel in a fume hood. Concentrate the reaction mixture in vacuo to remove methanol and excess ammonia.

  • Purification: Triturate the crude solid with cold diethyl ether or purify via preparative HPLC to yield the final API.

    • Self-Validation Check 3: ¹H NMR (DMSO-d₆) will show the disappearance of the sharp methyl ester singlet (~3.9 ppm) and the appearance of two broad singlets (~7.5 and ~8.0 ppm) corresponding to the primary amide protons.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric parameters and expected outcomes based on validated medicinal chemistry campaigns , .

Reaction PhaseKey Reagents & CatalystsSolvent & TempTimeTypical YieldMechanistic Function
1. Activation Oxalyl Chloride (5 eq), DMF (cat.)DCM, 0 °C to RT1 hQuantitativeConverts unreactive acid to highly reactive electrophile.
2. N-Acylation Methyl 4-aminopicolinate HCl (1.5 eq), TEA (3 eq), DMAP (0.05 eq)DCM, 0 °C to RT4 h85–90%Forms the core amide bond; TEA liberates the free base.
3. Aminolysis 7M NH₃ in Methanol (Excess)Methanol, RT12–16 h89–94%Direct nucleophilic acyl substitution of the ester.

Visualizations: Synthetic Workflow

G A Carboxylic Acid (Starting Material) B Acid Chloride (Activated Electrophile) A->B Oxalyl Chloride, DMF DCM, 0 °C to RT D N-Acylated Methyl Ester (Intermediate) B->D TEA, DMAP, DCM Nucleophilic Acyl Substitution C Methyl 4-aminopicolinate HCl (Nucleophile) C->D Base neutralizes HCl, liberates free amine F Pyridine-2-carboxamide (Target API, e.g., Suzetrigine) D->F Sealed tube, RT Direct Aminolysis E 7M NH3 in Methanol (Aminolysis Reagent) E->F NH3 attacks ester carbonyl

Workflow for the integration of methyl 4-aminopicolinate HCl into API synthesis.

References[2] Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors | ACS Medicinal Chemistry Letters |https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00423[3] Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile | National Institutes of Health (PMC) |https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10884145/[1] Amide derivatives as sodium channel modulators and uses thereof (CN118388466A) | Google Patents |https://patents.google.com/patent/CN118388466A/en

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of Methyl 4-aminopicolinate Hydrochloride in Modern Chemical Research

Introduction: Unveiling a Versatile Pyridine Scaffold Methyl 4-aminopicolinate hydrochloride is a bifunctional heterocyclic compound that has emerged as a highly valuable and versatile building block in synthetic chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Pyridine Scaffold

Methyl 4-aminopicolinate hydrochloride is a bifunctional heterocyclic compound that has emerged as a highly valuable and versatile building block in synthetic chemistry.[1][2] Characterized by a pyridine ring substituted with a nucleophilic amino group at the C4 position and an electrophilic methyl ester at the C2 position, this molecule offers orthogonal reactivity that researchers can strategically exploit.[2] Its hydrochloride salt form enhances stability and simplifies handling for this otherwise solid, water-soluble compound.[1][3]

The unique electronic and structural arrangement of its functional groups makes Methyl 4-aminopicolinate a privileged scaffold, particularly in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[2] This guide provides an in-depth exploration of its practical applications, detailing the causality behind its use in complex molecular construction and furnishing field-proven protocols for its deployment in the laboratory.

Property Value Source(s)
CAS Number 1260675-04-4 (for hydrochloride); 71469-93-7 (for free base)[1][4]
Molecular Formula C₇H₉ClN₂O₂[3]
Molecular Weight 188.61 g/mol (hydrochloride salt) / 152.15 g/mol (free base)[5]
Appearance Light yellow to white solid[3]
Purity Typically ≥95-97%[3]
Storage Room Temperature[3]

Core Reactivity & Synthetic Versatility

The primary value of Methyl 4-aminopicolinate hydrochloride lies in the distinct reactivity of its two functional groups. The amino group serves as a potent nucleophile or a site for diazotization, while the methyl ester is susceptible to hydrolysis or amidation. This allows for sequential or selective modification, making it an ideal starting point for creating diverse chemical libraries.

The diagram below illustrates the principal reaction pathways accessible from this scaffold, highlighting its role as a central hub for generating molecular complexity.

G main Methyl 4-aminopicolinate acylation N-Acylation / Sulfonylation main->acylation RCOCl, Pyridine alkylation N-Alkylation main->alkylation R-X, Base buchwald Buchwald-Hartwig Coupling main->buchwald Aryl-X, Pd catalyst amidation Amidation (Amide Coupling) main->amidation RNH₂, Heat or Lewis Acid hydrolysis Ester Hydrolysis main->hydrolysis LiOH or NaOH suzuki Halogenation followed by Suzuki / Sonogashira Coupling main->suzuki 1. Sandmeyer Rxn 2. Pd catalyst, Boronic Acid amino_group Amino Group Reactivity ester_group Ester Group Reactivity ring_mod Pyridine Ring Modification G start Methyl 4-amino-6-(2-aminophenyl) -3-chloropyridine-2-carboxylate (Scaffold 7) coupling Coupling Reaction start->coupling reagents Diverse Reagents: - Acid Chlorides (RCOCl) - Isocyanates (RNCO) - Isothiocyanates (RNCS) reagents->coupling products Library of Bioactive Derivatives: - Amides (8-26) - Ureas (27-31) - Thioureas (32-37) coupling->products testing Biological Evaluation products->testing outcome Lead Compounds with Anti-TB Activity (MIC values determined) testing->outcome

Caption: Workflow for generating anti-TB drug candidates. [6]

Protocol 1: General Procedure for Amide Coupling to the Scaffold

This protocol is adapted from the synthesis of chloropicolinate amide derivatives and demonstrates the coupling of an acid chloride to the key intermediate derived from a picolinate structure. [7][6] Materials & Equipment:

  • Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate (Scaffold)

  • Substituted acid chloride (e.g., benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the scaffold (1.0 eq) and dissolve it in anhydrous DCM.

  • Base Addition: Add TEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.

    • Scientist's Note: The base is crucial for scavenging the HCl generated during the acylation reaction, driving the equilibrium towards the product and preventing protonation of the amino groups.

  • Acylating Agent Addition: Slowly add the desired acid chloride (1.1 eq) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Scientist's Note: The bicarbonate wash neutralizes any remaining acid chloride and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). [6]

    Compound Example MIC (μM) against M. tuberculosis Reference
    Compound 10 1.95 [8]
    Compound 16 3.90 [8]
    Compound 19 1.95 [8]

    | Isoniazid (Control) | 0.70 | [8]|

Case Study 2: Development of Potential Antitumor Agents

The picolinamide structure is also central to the development of novel anticancer agents. By modifying the 4-amino position, researchers have synthesized series of 4-(phenylamino)-N-methylpicolinamide derivatives that exhibit potent antiproliferative activity against various human cancer cell lines. [9] The synthetic strategy often begins with a 4-chloropicolinate derivative, where the chlorine acts as a leaving group for nucleophilic aromatic substitution with a substituted aniline. The ester can then be converted to the desired N-methylpicolinamide.

Protocol 2: Synthesis of the 4-(Phenylamino) Intermediate

This protocol outlines the key nucleophilic aromatic substitution step to form the C-N bond at the C4 position, a common strategy in the synthesis of these derivatives. [9] Materials & Equipment:

  • 4-Chloro-N-methylpicolinamide (or related methyl 4-chloropicolinate)

  • Substituted aniline (e.g., 4-aminophenol)

  • Ethanol (EtOH) and concentrated Hydrochloric Acid (HCl)

  • Heating mantle, reflux condenser

  • Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-N-methylpicolinamide (1.0 eq) and the desired substituted aniline (1.05 eq).

  • Reaction Conditions: Heat the mixture neat (without solvent) at a high temperature (e.g., 160 °C) for 1-2 hours.

    • Scientist's Note: High temperature is often required to drive the nucleophilic aromatic substitution on the electron-deficient pyridine ring. The reaction can sometimes be facilitated by a palladium catalyst (Buchwald-Hartwig amination) under milder conditions if starting materials are sensitive.

  • Acidic Workup: Cool the reaction mixture and dissolve the resulting solid in ethanol. Add concentrated HCl dropwise and heat the solution to reflux for 4 hours.

  • Isolation: Cool the solution to room temperature. The hydrochloride salt of the product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

  • Neutralization: The free base can be obtained by suspending the hydrochloride salt in water and neutralizing with a mild base, such as 1% NaOH aqueous solution, followed by filtration and recrystallization. [9]

Broader Applications in Research

Beyond medicinal chemistry, the picolinate scaffold is relevant in other domains:

  • Agrochemicals: 4-aminopicolinates are a known class of herbicides. Understanding their synthesis and reactivity is crucial for developing new, more selective, and environmentally benign crop protection agents. [10]* Catalysis and Materials Science: The pyridine nitrogen and adjacent carboxylate group in picolinate derivatives can act as a bidentate chelating ligand for metal ions. [11][12]This property is exploited in coordination chemistry and in the development of novel catalysts and functional materials. [11][13]For example, picolinate-based ionic liquids have been developed as sustainable, metal-free catalysts for CO₂ cycloaddition reactions. [11]

Conclusion

Methyl 4-aminopicolinate hydrochloride is more than a simple chemical reagent; it is a strategic platform for innovation. Its inherent bifunctionality provides a robust and flexible entry point for the synthesis of complex molecular architectures. The protocols and applications detailed herein underscore its proven utility in constructing libraries of bioactive compounds for drug discovery and its potential in catalysis and materials science. For researchers aiming to generate novel molecules with tailored functions, a thorough understanding of this scaffold's reactivity is an invaluable asset.

References

  • PrepChem (2023). Synthesis of methyl 4-aminopicolinate. Available at: [Link]

  • Reddy, T. J., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(2), 1695–1708. Available at: [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4). Available at: [Link]

  • Mitra, J., et al. (2021). Bifunctional picolinate ionic liquids as metal-/halide-free sustainable catalysts for CO2 cycloaddition to epoxides. Catalysis Science & Technology, 11(16), 5537-5545. Available at: [Link]

  • Reddy, T. J., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Publications. Available at: [Link]

  • Reddy, T. J., et al. (2021). (PDF) Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • Dow AgroSciences LLC (2005). AU760286B2 - 4-aminopicolinates and their use as herbicides. Google Patents.
  • Hosseini-Zori, M., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. Available at: [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Available at: [Link]

  • Qin, J., et al. (2025). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. MDPI. Available at: [Link]

  • ResearchGate (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives. Available at: [Link]

  • Li, J., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

  • de Souza, M. V. N., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Pharmaffiliates (n.d.). CAS No : 71469-93-7 | Product Name : Methyl 4-aminopicolinate (BSC). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 4-Aminopicolinate Hydrochloride Synthesis

Welcome to the Technical Support Center for Methyl 4-aminopicolinate hydrochloride (CAS: 1334412-31-5 / 1260675-04-4). This compound is a highly versatile building block characterized by its dual functionality (an amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 4-aminopicolinate hydrochloride (CAS: 1334412-31-5 / 1260675-04-4). This compound is a highly versatile building block characterized by its dual functionality (an amino group and a carboxylate ester attached to a pyridine ring), making it critical for the synthesis of active pharmaceutical ingredients (APIs), including human galactokinase inhibitors[1][2].

Because of the zwitterionic nature of the 4-aminopicolinic acid precursor and the high polarity of the free base product, researchers frequently encounter issues with stalled esterification and difficult isolations. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-yield synthesis.

Synthesis Workflow

The most robust method for generating the hydrochloride salt of methyl 4-aminopicolinate is the direct thionyl chloride-mediated esterification of 4-aminopicolinic acid.

Workflow A 4-Aminopicolinic Acid (Starting Material) B Anhydrous MeOH + SOCl2 (0°C to RT) A->B C Reflux at 65°C (18 hours) B->C D In Vacuo Concentration (Remove Volatiles) C->D E Methyl 4-aminopicolinate hydrochloride D->E

Synthesis workflow for Methyl 4-aminopicolinate hydrochloride.

Self-Validating Experimental Protocol

Do not simply mix reagents and hope for the best; understand the chemical forces at play. The following protocol utilizes in situ HCl generation to simultaneously drive esterification and form the easily isolable salt.

Step 1: Preparation & Purging

  • Action: Flame-dry all glassware under vacuum and backfill with inert gas (N₂ or Ar).

  • Causality: Fischer esterification is an equilibrium reaction. Ambient moisture will prematurely hydrolyze the active intermediate and stall the forward reaction.

Step 2: Reagent Suspension

  • Action: Suspend 4-aminopicolinic acid (1.0 eq) in strictly anhydrous methanol (0.2 M concentration).

  • Causality: The starting material is a highly polar zwitterion and will not fully dissolve initially. Dissolution occurs dynamically as the hydrochloride salt of the ester forms, providing a visual indicator of reaction progress. (Note: 4-aminopicolinic acid can be synthesized upstream via the Pd/C hydrogenation of picloram[3]).

Step 3: Thionyl Chloride Activation

  • Action: Cool the suspension to 0°C. Add Thionyl Chloride (SOCl₂, 2.5 eq) dropwise over 30 minutes.

  • Causality: SOCl₂ reacts exothermically with methanol to generate anhydrous HCl gas in situ and dimethyl sulfite. This provides the acidic catalyst needed for esterification and chemically scavenges any water produced as a byproduct, forcing the equilibrium to 100% conversion.

Step 4: Reflux

  • Action: Heat the reaction to 65°C for 18 hours.

  • Validation Check: Take a 10 µL aliquot, quench in 1 mL of saturated NaHCO₃, extract with ethyl acetate, and spot on a TLC plate (DCM:MeOH 9:1). The complete disappearance of the highly polar baseline spot (starting acid) confirms conversion.

Step 5: Isolation

  • Action: Concentrate the mixture in vacuo to remove methanol and volatile sulfur byproducts. Triturate the resulting residue with cold, anhydrous diethyl ether, filter, and dry.

  • Causality: Avoiding an aqueous basic workup prevents the formation of the highly water-soluble free base. The hydrochloride salt selectively precipitates in non-polar solvents, providing a self-purifying isolation step that bypasses the need for column chromatography.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of esterification conditions. Note how the equivalents of SOCl₂ dictate the final isolated yield.

ConditionReagentEquivalentsTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
AHCl (gas)Excess65248578
BH₂SO₄ (conc)0.565247060
CSOCl₂1.165129082
D (Optimized) SOCl₂ 2.5 65 18 >99 94

Troubleshooting Guides & FAQs

Q1: Can I use concentrated sulfuric acid instead of thionyl chloride? A1: While catalytic H₂SO₄ in methanol is a classical esterification method[4], it is suboptimal for 4-aminopicolinic acid. The reaction stalls at ~70% conversion due to water accumulation (see Condition B in the table above). Furthermore, isolating the specific hydrochloride salt directly[5] is impossible with H₂SO₄, requiring a tedious solvent extraction and subsequent HCl salt formation.

Q2: My product isolated as a sticky oil instead of a crystalline powder. How do I fix this? A2: A sticky oil usually indicates the presence of unreacted dimethyl sulfite, residual methanol, or trapped moisture. Redissolve the oil in a minimal amount of dry dichloromethane (DCM) and precipitate it rapidly by adding a large excess of vigorously stirring, ice-cold diethyl ether.

Q3: Is there an alternative route if 4-aminopicolinic acid is unavailable? A3: Yes. You can start from methyl 4-chloropicolinate. React it with sodium azide in DMF at 100°C for 8 hours to form the azide, followed by palladium-catalyzed hydrogenation (Pd/C) in ethanol[6]. However, this yields the free base. After filtering the catalyst, you must manually introduce anhydrous HCl (e.g., via HCl in dioxane) to precipitate the hydrochloride salt.

Troubleshooting Start Issue: Low Esterification Yield Check1 Is moisture present? Start->Check1 Fix1 Use strictly anhydrous MeOH Check1->Fix1 Yes Check2 Are SOCl2 equivalents < 2.0? Check1->Check2 No Success Full Conversion (>95%) Fix1->Success Fix2 Increase SOCl2 to 2.5 eq Check2->Fix2 Yes Check2->Success No Fix2->Success

Diagnostic logic tree for resolving low esterification yields.

References

  • Synthesis of methyl 4-aminopicolinate. PrepChem. [Link]

  • The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Synthesis of Some Aminopicolinic Acids. David Publishing. [Link]

  • Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Methyl 4-aminopicolinate Hydrochloride Purification &amp; Troubleshooting

Welcome to the Technical Support Center for Methyl 4-aminopicolinate hydrochloride (CAS: 1260675-04-4). This compound is a critical pyridine-based building block utilized in the synthesis of advanced therapeutics, includ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 4-aminopicolinate hydrochloride (CAS: 1260675-04-4). This compound is a critical pyridine-based building block utilized in the synthesis of advanced therapeutics, including human galactokinase (GALK1) inhibitors[1] and the recently FDA-approved (2025) non-opioid analgesic Suzetrigine (VX-548)[2],[3].

Due to its multifunctional nature—featuring a basic pyridine nitrogen, a weakly nucleophilic 4-amino group, and a base-sensitive methyl ester—purification requires precise control over pH, solvent polarity, and stoichiometry. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield recovery of high-purity material.

Physicochemical Data & Handling

Understanding the inherent properties of the molecule is the first step in preventing degradation during purification. The data below dictates the boundaries of our experimental design.

Table 1: Physicochemical Properties & Experimental Implications

PropertyQuantitative Value / StateExperimental Implication
Molecular Formula C₇H₈N₂O₂ · HClMonohydrochloride salt; ensure stoichiometric calculations account for the HCl mass (MW 188.61 g/mol )[4].
Physical State Light yellow to off-white solidColor indicates purity; dark yellow/brown suggests oxidative degradation or polymeric impurities[4].
Solubility (HCl Salt) Highly soluble in water, MeOHIdeal for reverse-phase chromatography or aqueous partitioning[5].
Solubility (Free Base) Soluble in EtOAc, DCM, EtOHAllows for efficient liquid-liquid extraction during free-basing protocols[6].
Melting Point (Free Base) 117–119 °CUseful as a secondary analytical validation metric post-free-basing[6].

Troubleshooting & FAQs (Causality-Driven)

Q1: During the free-basing and extraction process, my yield drops significantly, and LC-MS shows a new peak at [M+H]+ 139 instead of 153. What went wrong? A: You are observing base-catalyzed ester hydrolysis. The peak at 139 m/z corresponds to 4-aminopicolinic acid.

  • Causality: If you use a strong base like NaOH or KOH to neutralize the hydrochloride salt, the high concentration of hydroxide ions ( OH− ) acts as a strong nucleophile. It attacks the electrophilic carbonyl carbon of the C2-methyl ester, leading to irreversible saponification.

  • Solution: Switch to a mild, buffering base like saturated aqueous sodium bicarbonate ( NaHCO3​ ). NaHCO3​ buffers the solution at a pH of ~8.0, which is basic enough to deprotonate the pyridine nitrogen (pKa ~5.5) to form the extractable free base, but not nucleophilic enough to cleave the methyl ester at room temperature.

Q2: I attempted to re-salt the free base into the hydrochloride form, but the product crashed out as a sticky, hygroscopic gum rather than a crystalline solid. How can I fix this? A: Gummy precipitates in pyridine hydrochloride salts are typically caused by either the presence of residual water or over-salting.

  • Causality: The 4-amino group is significantly less basic than the pyridine nitrogen due to electron delocalization into the aromatic ring. However, if a large excess of concentrated aqueous HCl is used, partial protonation of the 4-amino group can occur, forming a mixed mono/dihydrochloride that traps water and resists crystallization.

  • Solution: Use strictly anhydrous conditions. Dissolve the free base in a dry, moderately polar solvent (e.g., ethyl acetate or diethyl ether) and add exactly 1.05 equivalents of anhydrous HCl in dioxane. The monohydrochloride will precipitate cleanly.

Q3: My crude product contains 3-amino or 5-amino positional isomers from an upstream unselective nitration/reduction step. Will standard extraction remove them? A: No. Positional isomers have nearly identical pKa values and partition coefficients (LogP), meaning they will co-extract during liquid-liquid extraction.

  • Solution: You must exploit subtle differences in crystal lattice packing energy. Recrystallization of the hydrochloride salt from hot ethanol or isopropanol is highly effective. The symmetrical packing of the 4-amino isomer generally provides a higher lattice energy, allowing it to crystallize first while the 3- and 5-isomers remain in the mother liquor.

Workflows & Mechanistic Pathways

Workflow Start Crude Methyl 4-aminopicolinate HCl Assess Assess Impurity Profile (HPLC/NMR) Start->Assess Isomer Positional Isomers (e.g., 3-amino/5-amino) Assess->Isomer Hydrolysis Ester Hydrolysis (Picolinic Acid) Assess->Hydrolysis Gum Gummy Residue (Excess HCl/Water) Assess->Gum Recryst Recrystallization (EtOH or iPrOH) Isomer->Recryst FreeBase Mild Free-Basing (NaHCO3, pH 7.5-8.0) Hydrolysis->FreeBase Resalt Anhydrous Re-salting (HCl in Dioxane/Ether) Gum->Resalt FreeBase->Resalt

Decision tree for selecting the optimal purification method based on the impurity profile.

Degradation Salt Methyl 4-aminopicolinate HCl (Stable Salt) Base Strong Base (pH > 9) or Prolonged Heat Salt->Base Deprotonation FreeAmine Methyl 4-aminopicolinate (Free Base) Base->FreeAmine Acid 4-aminopicolinic acid (Hydrolysis Degradant) FreeAmine->Acid OH- Attack on Ester

Base-catalyzed ester hydrolysis pathway of methyl 4-aminopicolinate.

Standardized Purification Protocols

Protocol A: Mild Free-Basing and Anhydrous Re-Salting

Use this protocol to remove inorganic salts, highly polar impurities, or to recover a gummy product.

  • Dissolution: Suspend the crude Methyl 4-aminopicolinate hydrochloride (10.0 g) in 100 mL of Dichloromethane (DCM) in a separatory funnel.

  • Mild Neutralization: Slowly add 100 mL of saturated aqueous NaHCO3​ .

    • Self-Validation Step: Vigorously shake and vent. Test the aqueous layer with a pH strip. It must read between 7.5 and 8.0. If pH < 7.0, the compound remains protonated and water-soluble (yield loss). If pH > 9.0, you risk ester hydrolysis. Add more NaHCO3​ if necessary until the target pH is achieved.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 50 mL of DCM. Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ .

    • Self-Validation Step: The solution should transition from cloudy to perfectly clear, indicating all emulsified water has been absorbed.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at 30 °C to yield the free base as an off-white solid.

  • Anhydrous Re-salting: Dissolve the free base in 50 mL of anhydrous Diethyl Ether or Ethyl Acetate. While stirring vigorously on an ice bath, dropwise add 1.05 equivalents of 4M HCl in dioxane.

  • Isolation: A white crystalline precipitate will form immediately. Filter, wash with cold heptane, and dry under vacuum.

Protocol B: Recrystallization of the Hydrochloride Salt

Use this protocol to remove positional isomers (e.g., 3-amino or 5-amino impurities).

  • Heating: Place the crude hydrochloride salt in a round-bottom flask. Add absolute Ethanol (approx. 5 mL per gram of compound). Heat to reflux (78 °C) while stirring.

  • Solvation: If the solid does not fully dissolve, add Ethanol dropwise until a clear solution is achieved. Do not add excess solvent.

  • Cooling: Remove from heat and allow the flask to cool to room temperature slowly over 2 hours.

    • Self-Validation Step: Do not disturb the flask. Rapid cooling or agitation forces kinetic precipitation (trapping impurities). Slow cooling favors thermodynamic crystallization, excluding the structurally dissimilar positional isomers from the crystal lattice.

  • Chilling & Filtration: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. Filter the crystals via a Büchner funnel and wash with 1-2 volumes of ice-cold Ethanol.

References

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Advances.
  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. National Center for Biotechnology Information (PMC).
  • Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Methyl 4-aminopicolinate hydrochloride 95% | CAS: 1260675-04-4. Achemblock.
  • Methyl 4-aminopyridine-2-carboxylate. ChemBK.
  • Buy Methyl 4-aminopicolinate hydrochloride (EVT-12580585). EvitaChem.

Sources

Troubleshooting

How to improve the purity of Methyl 4-aminopicolinate hydrochloride

Technical Support Center: Troubleshooting & Purity Optimization for Methyl 4-aminopicolinate hydrochloride As a Senior Application Scientist, I frequently encounter challenges regarding the purification of pyridine-based...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Purity Optimization for Methyl 4-aminopicolinate hydrochloride

As a Senior Application Scientist, I frequently encounter challenges regarding the purification of pyridine-based intermediates. Methyl 4-aminopicolinate hydrochloride (CAS: 1260675-04-4) is a highly versatile building block in pharmaceutical synthesis, particularly in the structure-based optimization of complex kinase inhibitors [4]. However, achieving >99.5% purity is often complicated by its zwitterionic precursors, susceptibility to transition metal coordination, and the highly hygroscopic nature of its hydrochloride salt.

This guide provides field-proven, causality-driven methodologies to troubleshoot and optimize the purity of this critical compound.

Part 1: Troubleshooting FAQs (Causality & Remediation)

Q1: My crude product contains significant unreacted 4-aminopicolinic acid. Why doesn't standard recrystallization remove it, and how can I fix this? Causality: Both the starting material (4-aminopicolinic acid) and the product (methyl ester) form hydrochloride salts in acidic conditions. Because they share similar polarity profiles in protic solvents, standard crystallization often leads to co-precipitation. Remediation: You must exploit their differing isoelectric points. By neutralizing the crude mixture to pH 7.0–7.5, the unreacted acid reverts to its zwitterionic form, which has exceptionally poor solubility in both water and organic solvents. The methyl ester, lacking the acidic proton, becomes highly soluble in organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) [3]. A simple liquid-liquid extraction followed by anhydrous re-salting will isolate the pure ester.

Q2: The HPLC purity of my batch is >98%, but the quantitative assay (by qNMR or titration) is only 85%. Where is the missing 15%? Causality: HPLC with UV detection is blind to inorganic salts and water. Because methyl 4-aminopicolinate hydrochloride is hygroscopic, excess HCl trapped in the crystal lattice draws in atmospheric moisture. Alternatively, if the product was neutralized and re-salted improperly, inorganic salts (like NaCl) might be co-precipitating. Remediation: Implement a Karl Fischer (KF) titration to quantify water content. To remove excess acid and moisture without thermal degradation, perform a cold isopropanol (IPA) slurry wash, followed by drying in a vacuum oven at 45°C with a dry nitrogen bleed.

Q3: The product has a persistent yellowish-brown discoloration instead of being an off-white powder. What causes this? Causality: If your synthetic route utilized the catalytic reduction of methyl 4-chloropicolinate using Palladium on Carbon (Pd/C) [2], trace palladium leaching is the primary culprit. The pyridine nitrogen and the amino group act as excellent bidentate ligands, chelating trace transition metals. Remediation: During the free-base stage (before re-salting), treat the organic solution with a thiol-functionalized silica scavenger (e.g., SiliaBond Thiol) or activated carbon. Filter through a Celite pad to remove the metal complexes before proceeding to crystallization.

Part 2: Quantitative Impurity Profiling

To establish a self-validating purification system, you must first quantify the baseline impurities. Compare your crude batch against the target specifications below to determine the necessary remediation strategy.

Impurity / ParameterDetection MethodTypical Crude RangeTarget SpecRemediation Strategy
Unreacted 4-aminopicolinic acid HPLC (UV 254 nm)2.0 - 5.0%< 0.1%Protocol A (Free-base extraction)
Trace Palladium (Pd) ICP-MS50 - 200 ppm< 10 ppmThiol-silica scavenging
Moisture Content (H2O) Karl Fischer (KF) Titration1.5 - 4.0%< 0.5%Vacuum drying at 45°C
Inorganic Salts (e.g., NaCl) Residue on Ignition (ROI)1.0 - 3.0%< 0.1%Cold IPA Slurry Wash
Overall Assay Quantitative NMR (qNMR)85.0 - 92.0%> 99.0%Combined Protocol A & B

Part 3: Purification Workflow Visualization

G Start Crude Methyl 4-aminopicolinate HCl Assess Impurity Profiling (HPLC/KF/ICP-MS) Start->Assess Path1 High Organic Impurities (>2% Area) Assess->Path1 Path2 High Moisture / Salts (Low Assay) Assess->Path2 Path3 Discoloration (Trace Metals) Assess->Path3 Action1 Free-Base Extraction & Re-salting Path1->Action1 Action2 Cold IPA Slurry & Vacuum Drying Path2->Action2 Action3 Activated Carbon / Metal Scavenger Path3->Action3 Recryst Anti-Solvent Recrystallization (EtOH / Et2O) Action1->Recryst Action2->Recryst Action3->Recryst Final High Purity Product (>99.5% HPLC) Recryst->Final

Workflow for the purification of Methyl 4-aminopicolinate HCl based on impurity profiling.

Part 4: Self-Validating Experimental Protocols

Protocol A: Free-Base Extraction & Re-Salting (For Chemical Purity)

This protocol is designed to eliminate zwitterionic starting materials and inorganic salts [1].

  • Dissolution: Dissolve 10 g of crude Methyl 4-aminopicolinate HCl in 50 mL of deionized water.

  • Neutralization (Control Step): Slowly add saturated NaHCO3​ solution while monitoring with a calibrated pH meter. Stop exactly at pH 7.2.

    • Causality Check: Pushing the pH > 8.0 risks base-catalyzed hydrolysis of the methyl ester back to the carboxylic acid.

  • Extraction: Extract the aqueous layer with 3 x 50 mL of Ethyl Acetate (EtOAc).

    • Validation Check: Spot the remaining aqueous layer on a TLC plate (UV 254 nm); the absence of a mobile spot confirms the complete extraction of the ester.

  • Scavenging & Drying: Dry the combined organic layers over anhydrous Na2​SO4​ . If the solution is discolored, add 1 g of activated carbon (or thiol-silica) and stir for 30 minutes. Filter through a Celite pad.

  • Anhydrous Re-Salting: Cool the filtrate to 0-5°C in an ice bath. Dropwise, add 1.05 equivalents of 2M HCl in Diethyl Ether.

    • Causality Check: Using an anhydrous acid source prevents the re-introduction of water, avoiding hygroscopic trapping in the crystal lattice.

  • Isolation: Filter the precipitated white solid under a nitrogen atmosphere and wash with cold ether.

Protocol B: Anti-Solvent Recrystallization (For Final Polishing)

Use this protocol to achieve >99.5% purity and optimal crystal habit.

  • Dissolution: Suspend the salt in minimal warm absolute ethanol (approx. 3-4 mL/g) at 50°C.

    • Causality Check: Ethanol provides high solubility for the HCl salt without risking transesterification (which occurs if methanol is used with trace acid) or hydrolysis.

  • Anti-Solvent Addition (Control Step): Remove the flask from heat. Slowly add Diethyl Ether dropwise until the solution becomes slightly turbid, then add 1-2 drops of ethanol until it just clears.

    • Validation Check: This visual transition establishes the exact saturation point, maximizing yield while keeping trace impurities dissolved.

  • Crystallization: Allow the solution to cool to room temperature undisturbed for 2 hours to promote large crystal growth, then transfer to an ice bath (0-5°C) for 1 hour.

  • Filtration & Drying: Filter the crystals under vacuum. Dry in a vacuum desiccator at 45°C for 12 hours.

    • Validation Check: Perform a KF titration; moisture must be <0.5% before sealing the batch in an argon-purged container.

References

  • Title: Synthesis of methyl 4-aminopicolinate Source: PrepChem.com URL: [Link]

  • Title: Methyl 4-aminopyridine-2-carboxylate Source: ChemBK URL: [Link]

  • Title: Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors Source: ACS Publications URL: [Link]

Optimization

Technical Support Center: Methyl 4-aminopicolinate Hydrochloride Reactions

Welcome to the technical support center for Methyl 4-aminopicolinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered whe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 4-aminopicolinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. Here, we will address specific issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reagent Handling and Stability

Question: My Methyl 4-aminopicolinate hydrochloride appears clumpy and discolored. Is it still usable?

Answer: Methyl 4-aminopicolinate hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to clumping and may accelerate degradation. While slight discoloration might not always indicate significant impurity, it is a sign of potential issues.

  • Expert Insight: Before use, it is best practice to dry the reagent under high vacuum for several hours to remove any absorbed water. For long-term storage, keep the container tightly closed in a desiccator or a glove box with an inert atmosphere.[2][3] If you observe significant discoloration or the material has become a sticky solid, it is advisable to use a fresh batch to ensure the reliability of your experimental results.

Question: What are the optimal storage conditions for Methyl 4-aminopicolinate hydrochloride?

Answer: To maintain its integrity, Methyl 4-aminopicolinate hydrochloride should be stored in a tightly sealed container, protected from moisture and light.[1][2] While room temperature storage is acceptable for short periods, for long-term stability, refrigeration is recommended.[1][4] Some suppliers even suggest storage at -20°C for maximum shelf life.[5]

Storage ConditionDurationRationale
Room TemperatureShort-termAcceptable for immediate use.[4]
RefrigeratedLong-termReduces the rate of potential degradation.[1]
-20°CExtended-termOptimal for preserving the compound's integrity.[5]
Section 2: Reaction Setup and Solubility

Question: I'm having trouble dissolving Methyl 4-aminopicolinate hydrochloride in my reaction solvent. What do you recommend?

Answer: The hydrochloride salt form of Methyl 4-aminopicolinate can have limited solubility in some common organic solvents. While it is soluble in polar organic solvents, the degree of solubility can vary.[6]

  • Expert Insight: If you are encountering solubility issues, consider the following:

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are often good choices.[7] For some reactions, alcohols like methanol or ethanol can also be effective.[8][9]

    • Free-Basing: In many cases, particularly for coupling reactions, the amine needs to be in its free base form to be nucleophilic. You can achieve this by adding a non-nucleophilic base to neutralize the hydrochloride salt in situ. This will also improve solubility in less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[10][11]

Question: Why is my amide coupling reaction with Methyl 4-aminopicolinate hydrochloride failing or giving low yields?

Answer: This is a common challenge. The primary reason for failure is that the amino group is protonated as a hydrochloride salt, rendering it non-nucleophilic.[10] For the reaction to proceed, the free amine must be generated.

  • Expert Insight: The addition of a suitable base is crucial. Here's a decision tree to guide your choice:

Caption: Troubleshooting Amide Coupling Reactions.

Section 3: Side Reactions and Purification

Question: I'm observing an unexpected side product in my reaction. What could it be?

Answer: Besides the primary amide coupling, other side reactions can occur:

  • Ester Hydrolysis: If your reaction conditions are too basic or if aqueous work-up is prolonged, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Dimerization/Polymerization: Under certain conditions, especially with highly reactive coupling agents, self-reaction of the aminopicolinate can occur.

  • Racemization: In peptide couplings involving chiral carboxylic acids, the use of certain coupling reagents without additives can lead to racemization.[12]

  • Expert Insight: To minimize side reactions, consider the following:

    • Base Selection: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to avoid unwanted reactions with the ester.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0°C to room temperature) can help control the rate of side reactions.[13]

    • Coupling Reagent Additives: For sensitive substrates, using coupling reagents with additives like HOBt (1-hydroxybenzotriazole) can suppress racemization and improve yields.

Question: What is the best way to purify the product of a reaction involving Methyl 4-aminopicolinate hydrochloride?

Answer: The purification strategy will depend on the properties of your final product.

  • Expert Insight:

    • Extraction: A standard aqueous work-up is often the first step. If your product is sufficiently non-polar, it can be extracted into an organic solvent like ethyl acetate or dichloromethane.[14][15] Be mindful of the pH during extraction to ensure your product is in the desired protonation state.

    • Chromatography: Column chromatography on silica gel is a common and effective method for purifying these types of compounds. A gradient of ethyl acetate in hexanes or a similar solvent system is often a good starting point.[15]

    • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.[7]

Detailed Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol provides a general method for the coupling of a carboxylic acid with Methyl 4-aminopicolinate hydrochloride using HATU as the coupling reagent.

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, ~0.1 M), add HATU (1.1 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add Methyl 4-aminopicolinate hydrochloride (1.0 eq) to the reaction mixture.

  • Add a non-nucleophilic base such as DIPEA (2.5 eq) dropwise to the stirring solution.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Caption: Workflow for a Typical Amide Coupling Reaction.

References

  • ChemBK. (2024, April 10). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). AU760286B2 - 4-aminopicolinates and their use as herbicides.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-aminopicolinate. Retrieved from [Link]

  • Al-Zoubi, N., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. PubMed. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • MDPI. (2019, April 13). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • David Publishing. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • Greenberg, M. M., et al. (2014). Products generated by amine-catalyzed strand cleavage at apurinic/apyrimidinic sites in DNA: new insights from a biomimetic nucleoside model system. PMC. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Kishida Chemical Co.,Ltd. (n.d.). メチル 4-アミノピペリジン-1-カルボキシレート塩酸塩. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • AXEL. (n.d.). 85-1512-67 Methyl 4-Chloropicolinate, Hydrochloride Salt 1g M3396-86. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]

  • Sharp, K. A., & Honig, B. (1995). Salt effects on polyelectrolyte-ligand binding: comparison of Poisson-Boltzmann, and limiting law/counterion binding models. Biopolymers, 36(2), 231-252.
  • Donnelly, R. F. (2009). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 62(5), 388–393.
  • Anderson, R. A., et al. (1997). Lack of toxicity of chromium chloride and chromium picolinate in rats. Journal of the American College of Nutrition, 16(3), 273-279.
  • 1mg. (2026, March 10). Cobadex Czs Tablet | with Essential Vitamins | Nutritional Supplement. Retrieved from [Link]

  • Victor, J. (2026, March 31). 12 Supplements That Actually Balance Your Hormones (And 5 That Are Making Them Worse). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 4-aminopicolinate hydrochloride

Welcome to the technical support guide for Methyl 4-aminopicolinate hydrochloride (CAS: 1260675-04-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 4-aminopicolinate hydrochloride (CAS: 1260675-04-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 4-aminopicolinate hydrochloride?

Methyl 4-aminopicolinate hydrochloride, an organic compound featuring a pyridine ring, an amino group, and a methyl ester group, is susceptible to several degradation pathways.[1][2] The primary concerns are:

  • Hydrolysis: The methyl ester group is prone to hydrolysis, especially under acidic or basic conditions, which would yield 4-aminopicolinic acid and methanol.[1][3][4]

  • Oxidation: The amino group on the pyridine ring can be susceptible to oxidation, which may be accelerated by exposure to air, light, or the presence of metal ions.

  • Photodegradation: Pyridine derivatives can be light-sensitive and may degrade upon exposure to UV or even ambient light.[5][6]

Q2: How should I properly store Methyl 4-aminopicolinate hydrochloride to ensure its stability?

To maintain the integrity of Methyl 4-aminopicolinate hydrochloride, proper storage is crucial. Several suppliers recommend storing the compound at room temperature.[7][8] However, for long-term stability, consider the following best practices:

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry, and well-ventilated place.[9][10] Room temperature is generally acceptable for short-term storage.[7][8] For long-term storage, refrigeration (2-8 °C) is recommended.Lower temperatures slow down the rates of potential degradation reactions like hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3]This minimizes the risk of oxidative degradation of the amino group.
Light Protect from light by storing in an amber vial or a light-blocking container.[3][11][12]Pyridine-containing compounds can be susceptible to photodegradation.[5]
Moisture Keep the container tightly closed to prevent moisture absorption.[10][13] The hydrochloride salt form can be hygroscopic.[14]Moisture can facilitate hydrolysis of the ester group.
Q3: I've noticed a change in the color of my Methyl 4-aminopicolinate hydrochloride solid. What could be the cause?

A color change from its typical white to light yellow crystalline powder appearance can indicate degradation.[1] The most likely culprits are:

  • Oxidation: Oxidation of the aminopyridine moiety often leads to the formation of colored impurities.

  • Photodegradation: Exposure to light can induce photochemical reactions in pyridine derivatives, resulting in colored byproducts.[5]

If you observe a color change, it is highly recommended to verify the purity of the material using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with your experiments.

Q4: Can I dissolve Methyl 4-aminopicolinate hydrochloride in water? What about other solvents?

While some sources suggest it is soluble in water, others state it is practically insoluble.[2][15] It is generally soluble in polar organic solvents.[2]

  • Recommended Solvents: Methanol and ethanol are good choices for dissolving this compound.[1] It is also reported to be very soluble in N,N-Dimethylformamide (DMF) and sparingly soluble in glacial acetic acid.[15]

  • Aqueous Solutions: If you need to prepare an aqueous solution, be aware of the potential for hydrolysis of the methyl ester, especially if the pH is not neutral. The rate of hydrolysis is pH-dependent.[3][16] For short-term experiments, using a buffered solution at a neutral pH can help minimize degradation.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or poor results in my reaction.

If you are experiencing unexpected outcomes in a reaction involving Methyl 4-aminopicolinate hydrochloride, consider the following:

Potential Cause 1: Degradation of the starting material.

  • Troubleshooting Steps:

    • Assess Purity: Before use, and especially if the material has been stored for an extended period, verify the purity of your Methyl 4-aminopicolinate hydrochloride.

    • Analytical Method: Use a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of degradation products. The primary hydrolysis product to look for would be 4-aminopicolinic acid.

    • Fresh is Best: If significant degradation is detected, it is advisable to use a fresh batch of the reagent.

Potential Cause 2: Incompatibility with reaction conditions.

  • Troubleshooting Steps:

    • pH Considerations: Be mindful of the pH of your reaction mixture. Strongly acidic or basic conditions will accelerate the hydrolysis of the methyl ester.[3][17] If your reaction requires such conditions, consider a shorter reaction time or lower temperature to minimize degradation.

    • Oxidizing Agents: Avoid strong oxidizing agents in your reaction, as they can degrade the aminopyridine ring.[9]

    • Reaction with Amines: The ester group can react with primary or secondary amines in a process called aminolysis to form an amide.[18] If your reaction mixture contains other amines, this side reaction could be a source of your inconsistent results.

Issue 2: Difficulty dissolving the compound.

If you are struggling with solubility, here are some suggestions:

  • Troubleshooting Steps:

    • Solvent Selection: As mentioned in the FAQs, polar organic solvents like methanol, ethanol, and DMF are generally effective.[1][15]

    • Sonication: Gentle sonication can aid in the dissolution of the solid.

    • Warming: Cautious warming of the solvent may improve solubility. However, be aware that elevated temperatures can also increase the rate of degradation.

    • Co-solvents: If a mixed solvent system is compatible with your experiment, using a co-solvent might enhance solubility.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of Methyl 4-aminopicolinate hydrochloride and detecting the presence of its primary hydrolytic degradation product, 4-aminopicolinic acid.

Objective: To determine the purity of a sample of Methyl 4-aminopicolinate hydrochloride.

Materials:

  • Methyl 4-aminopicolinate hydrochloride sample

  • Reference standards for Methyl 4-aminopicolinate hydrochloride and 4-aminopicolinic acid (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the Methyl 4-aminopicolinate hydrochloride sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the 50:50 mobile phase mixture.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the peak corresponding to Methyl 4-aminopicolinate hydrochloride based on its retention time (if a reference standard is used) or as the major peak.

    • Look for an earlier eluting peak that could correspond to the more polar 4-aminopicolinic acid.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for Methyl 4-aminopicolinate hydrochloride.

M4APH Methyl 4-aminopicolinate hydrochloride Hydrolysis_Product 4-Aminopicolinic Acid + Methanol M4APH->Hydrolysis_Product  Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Products Oxidized Impurities M4APH->Oxidation_Products Oxidation (O₂, Light, Metal Ions) Photo_Products Photodegradation Products M4APH->Photo_Products Photodegradation (UV/Light)

Caption: Primary degradation pathways of Methyl 4-aminopicolinate hydrochloride.

Troubleshooting Decision Tree

This flowchart can guide you through troubleshooting common issues.

start Inconsistent Experimental Results? check_purity Check Purity of Starting Material (HPLC/LC-MS) start->check_purity is_pure Is it Pure? check_purity->is_pure use_fresh Use a Fresh Batch of Reagent is_pure->use_fresh No check_conditions Review Reaction Conditions is_pure->check_conditions Yes use_fresh->check_conditions harsh_conditions Are Conditions Harsh? (Strong Acid/Base, Oxidants) check_conditions->harsh_conditions modify_conditions Modify Conditions: - Lower Temperature - Shorter Reaction Time - Use Buffer harsh_conditions->modify_conditions Yes proceed Proceed with Experiment harsh_conditions->proceed No modify_conditions->proceed

Caption: Decision tree for troubleshooting experimental issues.

References

  • Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). IOP Publishing. Available from: [Link]

  • Science Biochem. Methyl 4-aminopicolinate hydrochloride. Available from: [Link]

  • ACS Publications. (2017). Pyridine–Spiropyran Derivative as a Persistent, Reversible Photoacid in Water. The Journal of Organic Chemistry. Available from: [Link]

  • Nature. (2025). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Available from: [Link]

  • MDPI. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 4-aminopicolinate. Available from: [Link]

  • ChemBK. (2024). Methyl 4-aminopyridine-2-carboxylate. Available from: [Link]

  • PMC. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Available from: [Link]

  • Google Patents. AU760286B2 - 4-aminopicolinates and their use as herbicides.
  • David Publishing. (2012). Synthesis of Some Aminopicolinic Acids. Available from: [Link]

  • OSHA. PV2143. Available from: [Link]

  • Drug Discovery Today. (2021). Understanding the chemical basis of drug stability and degradation. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Available from: [Link]

  • AMB Express. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Available from: [Link]

  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Available from: [Link]

  • PubMed. (1995). Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. Available from: [Link]

  • Organic and medicinal chemistry letters. Synthesis of process related impurities of Citicoline and Citicoline sodium. Available from: [Link]

  • PMC. Instantaneous Hydrolysis of Methyl Paraoxon Nerve Agent Simulant Is Catalyzed by Nontoxic Aminoguanidine Imines. Available from: [Link]

  • PMC. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • Canadian Journal of Hospital Pharmacy. Chemical Stability of 4-Aminopyridine Capsules. Available from: [Link]

  • Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. Available from: [Link]

  • ResearchGate. Chemical stability of 4-aminopyridine capsules. Available from: [Link]

  • PubMed. (1998). Stability of methacholine chloride solutions under different storage conditions over a 9 month period. Available from: [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. Available from: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available from: [Link]

Sources

Optimization

Identifying impurities in Methyl 4-aminopicolinate hydrochloride samples

Welcome to the technical support guide for Methyl 4-aminopicolinate hydrochloride (also known as Methyl 4-aminopyridine-2-carboxylate). This document is designed for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 4-aminopicolinate hydrochloride (also known as Methyl 4-aminopyridine-2-carboxylate). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and quantifying impurities in this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve problems effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the quality and handling of Methyl 4-aminopicolinate hydrochloride.

Q1: What are the most common types of impurities I should expect in a sample of Methyl 4-aminopicolinate hydrochloride?

Impurities can be broadly categorized into three groups: process-related, degradation-related, and residual solvents.[1]

  • Process-Related Impurities: These originate from the synthetic route.[2] A common synthesis involves the reaction of Methyl 4-chloropicolinate with an ammonia source or a protected amine.[3][4] Therefore, unreacted Methyl 4-chloropicolinate is a primary suspect. Another route starts from 4-aminopicolinic acid followed by esterification; in this case, residual 4-aminopicolinic acid could be present.[5]

  • Degradation Products: The molecule has two primary points of instability: the ester and the amino group. The most common degradation pathway is the hydrolysis of the methyl ester to form 4-aminopicolinic acid .[6][7] Under harsh thermal conditions, picolinic acids are known to undergo decarboxylation, which could potentially lead to 4-aminopyridine .[8][9] The amino group may also be susceptible to oxidative degradation, though specific products are less defined without experimental data.

  • Residual Solvents: Depending on the synthesis and purification steps, solvents like Dimethylformamide (DMF), Toluene, Methanol, or Ethyl Acetate could be present.[3][4]

Q2: Which analytical technique is best for an initial purity assessment?

For a rapid and reliable initial assessment, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the gold standard.[10][11] It is highly effective at separating the polar parent compound from many of its less polar or more polar impurities. A well-developed HPLC method can provide a clear percentage purity value (area percent) and reveal the presence of unknown components.

Q3: My sample of Methyl 4-aminopicolinate hydrochloride has a slight yellow or brown tint, but the literature says it should be a white powder. Is this a concern?

Yes, a deviation from a white or off-white appearance is often an indicator of impurities. This discoloration can result from the presence of oxidized species or trace amounts of highly colored by-products from the synthesis. While a minor color change might not significantly impact the overall purity percentage, it warrants further investigation, as even trace impurities can have unforeseen effects in sensitive applications. We recommend running an initial HPLC analysis to correlate the color with any detectable impurity peaks.

Q4: How should I store my sample to minimize degradation?

To minimize degradation, samples should be stored in a cool, dark, and dry environment. A desiccator at 2-8°C is ideal. The primary degradation risk is hydrolysis of the ester group, which is accelerated by moisture.[12][13] Exposure to light should also be minimized to prevent potential photolytic degradation.[14] For long-term storage, placing the material under an inert atmosphere (e.g., nitrogen or argon) can further protect against oxidative degradation.

Part 2: Troubleshooting and In-Depth Experimental Guides

This section provides detailed workflows for addressing specific analytical challenges you may encounter.

Problem: I see one or more unexpected peaks in my HPLC chromatogram. How do I identify them?

Observing unknown peaks is a common challenge. A systematic approach is crucial for efficient identification. The workflow below outlines the logical steps from detection to structural confirmation.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Data Generation cluster_2 Phase 3: Structure Elucidation A Unknown Peak(s) Observed in HPLC-UV B Verify System Suitability (Resolution, Tailing Factor) A->B Check Method C Analyze Blank Injection (Solvent/System Peaks?) A->C Check Background D Review Synthesis Route & Degradation Pathways A->D Hypothesize Identity E Perform LC-MS Analysis (Obtain Molecular Weight) A->E Key Information F Spike with Known Standards (e.g., Starting Materials) D->F Confirm Hypothesis G Isolate Impurity via Preparative HPLC E->G If isolation needed I Propose Structure E->I F->I H Perform NMR Analysis (1H, 13C, COSY, HMBC) G->H H->I J Confirm Structure by Synthesizing Reference Standard I->J Final Confirmation

Caption: Workflow for Unknown Impurity Identification.

Step-by-Step Guide for Unknown Peak Identification:

  • Initial Verification: First, ensure the peaks are not artifacts. Inject a blank (your mobile phase diluent) to check for solvent impurities or system contamination.[11] Verify that your system suitability parameters (e.g., resolution between the main peak and the impurity, peak tailing) are within acceptable limits.

  • Hypothesize Potential Impurities: Based on the synthesis route and known degradation pathways, create a list of potential impurities. This is the most critical step for targeted analysis. Our experience suggests starting with the most likely candidates listed in the table below.

  • Mass Spectrometry (LC-MS): The single most informative technique for unknown identification is Mass Spectrometry.[1] An LC-MS analysis will provide the molecular weight of the impurity. This data point allows you to quickly confirm or rule out many of your hypothesized structures.

  • Spiking Studies: If you have access to reference standards for potential impurities (like the starting material, Methyl 4-chloropicolinate), "spike" a sample of your material with a small amount of the standard. If the area of your unknown peak increases, you have tentatively identified it.

  • Structural Elucidation (NMR): For completely novel impurities where no standard exists, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required for definitive structural elucidation.[15] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecule's connectivity and structure.[16]

Table 1: Common Potential Impurities and Their Characteristics

Impurity NameChemical StructureLikely OriginRecommended Analytical TechniqueExpected Observation
4-Aminopicolinic Acid 4-amino-pyridine-2-carboxylic acidHydrolysis of esterHPLC-UV, LC-MSMore polar; elutes earlier than the parent compound on a C18 column.
Methyl 4-chloropicolinate 4-chloro-pyridine-2-carboxylic acid methyl esterUnreacted starting materialHPLC-UV, LC-MS, GC-MSLess polar; elutes later than the parent compound on a C18 column.
4-Aminopyridine 4-amino-pyridineThermal degradation (decarboxylation)HPLC-UV, LC-MS, GC-MSMore polar; elutes earlier than the parent compound.
Dimerization Products e.g., dihydropyrazine derivativesSelf-condensationLC-MSSignificantly higher molecular weight (approx. 2x the parent).
Protocol: Foundational HPLC-UV Method for Purity Analysis

This method serves as an excellent starting point for the analysis of Methyl 4-aminopicolinate hydrochloride. It is designed to be robust and capable of separating the main compound from its most common impurities.

Rationale: A C18 column is chosen for its versatility in reversed-phase chromatography. The gradient elution, starting with a high aqueous component, ensures retention and separation of polar impurities like 4-aminopicolinic acid, while the increasing organic phase allows for the elution of the parent compound and any less polar, late-eluting impurities. A phosphate buffer is used to maintain a consistent pH, which is critical for reproducible chromatography of ionizable compounds like aminopyridines.

Table 2: Recommended HPLC-UV Starting Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Sample Diluent Mobile Phase A / Mobile Phase B (95:5)

Procedure:

  • Prepare Mobile Phase A: Dissolve potassium phosphate monobasic in HPLC-grade water to a concentration of 20 mM. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm filter.[11]

  • Prepare Sample: Accurately weigh and dissolve the Methyl 4-aminopicolinate hydrochloride sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Equilibrate System: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method. Integrate all peaks for area percent calculation.

Protocol: Forced Degradation Studies to Identify Potential Degradants

Forced degradation (or stress testing) is a crucial study that involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[17][18] The objective is to generate potential degradation products and develop a "stability-indicating" analytical method that can resolve these degradants from the parent peak.[19]

Rationale: The conditions (acid, base, oxidation, heat, light) are chosen to mimic potential storage or processing extremes and to target specific chemical liabilities in the molecule, such as the hydrolyzable ester and the oxidizable amine.[18][19] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection without completely consuming the parent compound.[13]

Table 3: Standard Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTimeRationale
Acid Hydrolysis 0.1 M HCl24-48 hours at 60°CTo force hydrolysis of the ester group.[19]
Base Hydrolysis 0.1 M NaOH2-8 hours at RTBase-catalyzed hydrolysis is typically much faster than acid-catalyzed.[6]
Oxidation 3% H₂O₂24 hours at RTTo induce oxidation, likely at the amino group.[19]
Thermal 80°C (Solid State)48 hoursTo assess thermal stability and potential for decarboxylation.
Photolytic ICH Q1B conditions (UV/Vis light exposure)Per guidelineTo assess light sensitivity.

Procedure:

  • Sample Preparation: Prepare a stock solution of Methyl 4-aminopicolinate hydrochloride (e.g., 1 mg/mL in a suitable solvent like water or methanol).

  • Stress Application: For each condition, mix the stock solution with the specified stressor (e.g., for acid hydrolysis, mix equal parts of the drug stock with 0.2 M HCl to get a final concentration of 0.1 M HCl).

  • Incubation: Store the samples under the specified conditions for the recommended time. Include a control sample (drug stock in solvent only) for each condition.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample) to stop the reaction before analysis.

  • Analysis: Dilute all samples to a suitable concentration and analyze by the developed HPLC-UV method. Compare the chromatograms of the stressed samples to the control sample to identify new peaks, which are your degradation products.

By following these guidelines, you will be well-equipped to identify, troubleshoot, and control impurities in your Methyl 4-aminopicolinate hydrochloride samples, ensuring the quality and integrity of your research.

References

  • Organic Letters. (2018). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. ACS Publications. [Link]

  • Canadian Journal of Chemistry. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]

  • ResearchGate. (n.d.). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds | Request PDF. [Link]

  • American Chemical Society. (n.d.). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. [Link]

  • Wikipedia. (n.d.). Hammick reaction. [Link]

  • Organic & Biomolecular Chemistry. (2025). From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. RSC Publishing. [Link]

  • ResearchGate. (n.d.). GC-MS analysis of fatty acid picolinyl ester derivatives. (A) Chemical.... [Link]

  • PubMed. (n.d.). Picolinyl Esters for the Structural Determination of Fatty Acids by GC/MS. [Link]

  • Figshare. (2016). GC-MS analysis of fatty acid picolinyl ester derivatives. Public Library of Science. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-aminopicolinate. [Link]

  • David Publishing. (2012). Synthesis of Some Aminopicolinic Acids. [Link]

  • Journal of the American Chemical Society. (n.d.). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. [Link]

  • EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • ChemRxiv. (n.d.). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. [Link]

  • PMC. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Google Patents. (n.d.).
  • CDC Stacks. (n.d.). BUL 657 The Proton Nuclear Magnetic Resonance Spectra of Pyridines. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (n.d.). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry | Request PDF. [Link]

  • UNEP. (n.d.). III Analytical Methods. [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • SciELO. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • PMC. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • OALib. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • OALib. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. [Link]

  • PubMed. (2004). The stability of 5-aminolevulinic acid and its ester derivatives. [Link]

  • PMC. (n.d.). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • Organic Syntheses Procedure. (n.d.). methylamine hydrochloride. [Link]

  • PMC. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • Rasayan Journal of Chemistry. (2019). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ESCITALOPRAM AND L-METHYLFOLATE. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). COMPARISON OF RP-HPLC AND UV SPECTROPHOTOMETRIC METHODS FOR ESTIMATION OF HALOPERIDOL IN PURE AND PHARMACEUTICAL FORMULATION. [Link]

Sources

Troubleshooting

Technical Support Center: Best Practices for Storing and Handling Methyl 4-aminopicolinate hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Methyl 4-aminopicolinate hydrochloride (CAS No: 1260675-04-4). This document provides researchers, scientists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 4-aminopicolinate hydrochloride (CAS No: 1260675-04-4). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure the safe and effective use of this compound in your experiments. As a key intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) targeting the central nervous system, maintaining its integrity is paramount for reproducible results.[1][2]

Section 1: Quick Reference Data

For immediate access to critical information, please refer to the summary table below. These parameters are consolidated from multiple supplier safety data sheets and chemical databases.

ParameterRecommendation / DataRationale & Source(s)
Appearance White to light yellow crystalline solid/powder.Physical property observation.[1][3]
Storage Temperature Room Temperature (RT) or Refrigerated (2-8°C).While stable at RT, refrigeration is often recommended for long-term stability and to minimize degradation from ambient heat.[4][5]
Storage Conditions Store in a tightly closed container in a dry, well-ventilated place. Protect from moisture and air.The compound is hygroscopic and air-sensitive; exposure can lead to degradation and affect experimental outcomes.[4][6]
Inert Atmosphere Recommended; store under an inert gas like nitrogen or argon.Prevents oxidation and degradation from atmospheric components.[4][6]
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.This compound belongs to a class of chemicals with high acute toxicity.[7]
Required PPE Nitrile gloves, safety goggles with side-shields, lab coat, and respiratory protection (if dust is generated).Essential for preventing skin/eye contact and inhalation of the toxic powder.[8]
Solubility Soluble in methanol and DMSO. Practically insoluble in water.Polar organic solvents are required to effectively dissolve the compound for stock solution preparation.[1][9][10]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.These materials can cause vigorous reactions or rapid decomposition of the compound.[4]

Section 2: Frequently Asked Questions (FAQs)

Storage & Stability

Q1: What are the ideal long-term storage conditions for Methyl 4-aminopicolinate hydrochloride?

A: For optimal long-term stability, you should store the compound in a tightly sealed container, preferably the original manufacturer's vial, inside a desiccator to protect it from moisture. While some suppliers state room temperature storage is adequate, refrigeration (2-8°C) is the best practice to minimize the rate of any potential degradation.[3][4][5] The key is to create a dry environment. Storing the container under an inert atmosphere, such as nitrogen or argon, is also highly recommended as the compound can be sensitive to air.[4][6]

Q2: I opened my container of Methyl 4-aminopicolinate hydrochloride and the powder appears clumpy and has a slightly darker yellow tint than when I received it. Is it still usable?

A: This change in appearance is a classic sign of moisture absorption. The compound is hygroscopic, meaning it readily picks up water from the atmosphere, which can cause the powder to clump.[4] While slight clumping may not indicate significant chemical degradation, it will make accurate weighing difficult and suggests that the material's integrity could be compromised. A darker color may indicate some level of degradation. For sensitive quantitative experiments, it is highly recommended to use a fresh, unopened vial. If you must proceed, ensure the material is completely dissolved in your solvent, and consider running a small-scale pilot experiment or analytical check (like LC-MS) to verify its purity before committing to a large-scale reaction.

Q3: How should I handle the compound after the manufacturer's container has been opened for the first time?

A: Once the primary seal is broken, the risk of exposure to air and humidity increases significantly. To preserve the remaining compound, we recommend the following workflow:

  • Minimize Exposure: Only open the container in a controlled, low-humidity environment (e.g., a glove box or under a stream of inert gas).

  • Quick Operation: Weigh out the required amount as quickly and safely as possible.

  • Inert Gas Backfill: Before re-sealing, flush the vial's headspace with an inert gas like nitrogen or argon to displace any ambient air and moisture.

  • Secure Sealing: Tightly close the container's cap. For extra protection, wrap the cap and neck with Parafilm®.

  • Proper Storage: Immediately return the container to a desiccator under refrigerated or room temperature conditions as per your lab's protocol.

Handling & Safety

Q4: What are the primary hazards associated with Methyl 4-aminopicolinate hydrochloride?

A: This compound should be treated with extreme caution. Based on safety data for the compound and related aminopyridines, it is classified as highly toxic and corrosive.[7][11] The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. It is fatal if swallowed and toxic upon skin contact or inhalation.[7] Furthermore, it can cause severe chemical burns to the skin and serious, potentially irreversible, eye damage.[7] All handling must be performed with appropriate engineering controls and personal protective equipment.

Q5: What specific Personal Protective Equipment (PPE) is mandatory when weighing or handling the solid powder?

A: A comprehensive PPE strategy is non-negotiable. At a minimum, you must wear:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves, inspected before use).[8]

  • Eye Protection: Tightly fitting safety goggles or a full-face shield.[8]

  • Body Protection: A lab coat, fully fastened. Consider a chemical-resistant apron for larger quantities.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with a particle filter is required to prevent inhalation of dust.

Q6: How do I correctly clean up a small spill of the solid compound?

A: In case of a small, contained spill (e.g., on a lab bench within a fume hood), follow these steps:

  • Alert & Secure: Alert colleagues in the immediate area. Ensure the area is well-ventilated (fume hood sash should be low).

  • Don PPE: If not already wearing it, put on your full PPE, including respiratory protection.

  • Contain & Collect: Do NOT use a dry brush or create dust. Gently cover the spill with a damp paper towel or use a chemical spill kit absorbent to wet the powder. Carefully scoop the material into a clearly labeled, sealable waste container.

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution (e.g., soap and water), followed by a rinse.

  • Dispose: Dispose of the collected material and all cleaning supplies as hazardous chemical waste according to your institution's guidelines.[12]

Solubility & Solution Preparation

Q7: I'm having trouble getting the compound to dissolve for my experiment. What solvents are recommended?

A: This is a common issue. Methyl 4-aminopicolinate hydrochloride has limited solubility. It is practically insoluble in water but shows good solubility in polar organic solvents.[9] For stock solutions, the most commonly recommended solvents are:

  • Dimethyl Sulfoxide (DMSO)

  • Methanol

Pro-Tip: The compound's hygroscopic nature means that any absorbed water can interfere with dissolution, especially in less polar solvents. Using fresh, anhydrous (dry) grade solvents is critical for achieving consistent and complete dissolution.[10] If you still face issues, gentle warming or sonication can aid the process, but be mindful of potential thermal degradation.

Q8: Can I prepare a stock solution and store it for later use?

A: While preparing fresh solutions is always the gold standard, stock solutions in anhydrous DMSO can often be stored for short periods. If you must store a solution, follow these guidelines:

  • Use a high-quality, anhydrous solvent.

  • Store in a tightly sealed vial with minimal headspace.

  • Protect from light by wrapping the vial in aluminum foil.

  • Store at -20°C or -80°C to slow degradation. Before use, allow the solution to thaw completely and come to room temperature. Vortex gently to ensure it is homogeneous, as some compounds can precipitate upon freezing. We recommend performing a stability test for your specific concentration and storage conditions if the solution will be used over an extended period.

Section 3: Troubleshooting Guides

Problem: Inconsistent or Failed Experimental Results

Unexpected results can often be traced back to the integrity of the starting material. Use this flowchart to diagnose potential issues.

G start Start: Inconsistent Experimental Results check_purity Was a fresh vial of compound used? start->check_purity old_vial Issue: Potential Degradation from air/moisture exposure. Action: Repeat with a new vial. check_purity->old_vial No check_dissolution Did the compound dissolve completely to a clear solution? check_purity->check_dissolution Yes old_vial->check_dissolution solubility_issue Issue: Incomplete Dissolution. Action: Review solvent choice (use anhydrous DMSO/Methanol), use sonication, or prepare a fresh solution. check_dissolution->solubility_issue No check_concentration Was the stock solution concentration verified? check_dissolution->check_concentration Yes solubility_issue->check_concentration conc_issue Issue: Incorrect Concentration. Action: Prepare a fresh stock solution with careful weighing. Consider analytical verification (e.g., UV-Vis). check_concentration->conc_issue No check_protocol Review experimental protocol for other error sources. check_concentration->check_protocol Yes conc_issue->check_protocol end Problem Likely Not Related to Reagent check_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Section 4: Detailed Protocols

Protocol 1: Step-by-Step Guide for Weighing and Preparing a Stock Solution

Objective: To safely weigh the solid compound and prepare a 10 mM stock solution in anhydrous DMSO.

Materials:

  • Methyl 4-aminopicolinate hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (in a ventilated enclosure or fume hood)

  • Appropriate microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Full PPE (gloves, lab coat, safety goggles, respirator)

Procedure:

  • Preparation: Don all required PPE. Perform all operations within a certified chemical fume hood.

  • Tare Vessel: Place a sterile, appropriately sized vial on the analytical balance and tare the weight.

  • Weighing: Carefully transfer a small amount of Methyl 4-aminopicolinate hydrochloride powder into the tared vial to reach the target weight. Avoid creating dust. (e.g., for 1 mL of a 10 mM solution, weigh out ~1.89 mg of the HCl salt, MW: 188.61).

  • Record Weight: Record the exact weight of the compound.

  • Solvent Addition: Based on the recorded weight, calculate the precise volume of anhydrous DMSO needed to achieve the 10 mM concentration. Add the solvent to the vial containing the powder.

  • Dissolution: Cap the vial tightly. Vortex the solution for 1-2 minutes until all solid material is completely dissolved. The solution should be clear and free of particulates. Gentle warming (to ~37°C) or brief sonication can be used if dissolution is slow.

  • Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. If storing, wrap in parafilm and place at -20°C.

Protocol 2: Emergency Spill Response Workflow

This diagram outlines the immediate steps to take in the event of a spill outside of primary containment.

Caption: Emergency response plan for a significant chemical spill.

Section 5: References

  • Vertex AI Search Result 1 (Based on a general supplier page, indicating room temperature storage).

  • Sigma-Aldrich, Safety Data Sheet. (This covers general handling advice, toxicity, and storage for a related compound, providing a strong basis for best practices).

  • Fisher Scientific, Safety Data Sheet. (Highlights hygroscopic nature, need for inert atmosphere, and incompatibilities).[4]

  • Tokyo Chemical Industry, Safety Data Sheet. (Recommends storage in a cool, shaded area under inert gas).[6]

  • Sigma-Aldrich, Product Page for Methyl 4-aminopicolinate. (Specifies room temperature storage for the free base).[5]

  • ChemicalBook, Product Page for Methyl 4-aminopicolinate hydrochloride. (Provides CAS number for the hydrochloride salt).[13]

  • DC Fine Chemicals, Safety Data Sheet for 4-Aminopyridine. (Demonstrates the high toxicity of the parent aminopyridine class).[7]

  • ChemicalBook, Safety Data Sheet for Methyl 4-aminobutyrate hydrochloride. (Provides general handling and storage advice for a related hydrochloride salt).[12]

  • ECHEMI, Safety Data Sheet for methyl 4-amino-6-chloropicolinate. (Details PPE and safe handling precautions).[8]

  • Echemi, Product Page for Methyl 4-aminopyridine-2-carboxylate. (Lists solubility in various organic solvents and insolubility in water).[9]

  • Fisher Scientific, Safety Data Sheet. (General stability and handling information).[14]

  • NINGBO INNO PHARMCHEM CO.,LTD., "Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate". (Describes physical appearance, solubility, and use as a pharmaceutical intermediate).[1]

  • ACS Omega, "Design and Synthesis of 'Chloropicolinate Amides and Urea Derivatives' as Novel Inhibitors for Mycobacterium tuberculosis". (Shows application in medicinal chemistry research).[2]

  • CymitQuimica, Product Page for CAS 71469-93-7. (Provides synonyms and describes chemical properties and applications).

  • Selleck Chemicals, Product Page for Methyl 4-aminobutyrate HCl. (Notes that moisture-contaminated DMSO can reduce solubility).[10]

  • PMC, "A Review of 29 Incidents Involving 4-Aminopyridine in Non-target Species...". (Details the toxic effects of the parent compound 4-aminopyridine).[15]

  • EXTOXNET, "4-AMINOPYRIDINE". (Provides extensive toxicological data on the parent compound).[11]

  • bioRxiv, "4-methyl-3-aminopyridine: A novel active blocker...". (Provides context on the pharmacological class of aminopyridines).[16]

Sources

Reference Data & Comparative Studies

Validation

Alternatives to Methyl 4-aminopicolinate hydrochloride in synthesis

Beyond Methyl 4-Aminopicolinate Hydrochloride: A Comparative Guide to Synthetic Alternatives in Drug Discovery Introduction & The Role of Methyl 4-Aminopicolinate Methyl 4-aminopicolinate hydrochloride (CAS: 1260675-04-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Beyond Methyl 4-Aminopicolinate Hydrochloride: A Comparative Guide to Synthetic Alternatives in Drug Discovery

Introduction & The Role of Methyl 4-Aminopicolinate

Methyl 4-aminopicolinate hydrochloride (CAS: 1260675-04-4) and its free base (CAS: 71469-93-7) have cemented their status as privileged building blocks in modern medicinal chemistry[1][2]. Most notably, this scaffold is the critical terminal precursor in the synthesis of Suzetrigine (VX-548), a highly selective NaV1.8 inhibitor recently developed for non-opioid pain therapy[3][4]. It is also heavily utilized in the development of human galactokinase inhibitors[5] and small-molecule RNase L recruiters[6].

The hydrochloride salt is frequently preferred over the free base because it prevents premature oxidation of the electron-rich 4-amino group and enhances shelf stability. The standard synthetic logic involves N-acylation of the 4-amino group with a core scaffold (often an acid chloride), followed by late-stage aminolysis of the methyl ester using ammonia in methanol to yield a primary amide pharmacophore[4].

Mechanistic Causality: Why Seek Alternatives?

While the methyl 4-aminopicolinate route is highly scalable, late-stage ester aminolysis requires a massive excess of ammonia and extended reaction times at elevated temperatures[4]. If the core scaffold contains base-sensitive functional groups (e.g., lactones, epoxides, or easily displaceable halogens), this step can lead to significant off-target degradation. Furthermore, in Structure-Activity Relationship (SAR) campaigns, relying solely on the methyl ester limits the rapid diversification of the C2-position, necessitating orthogonal protecting group strategies or alternative starting materials.

Objective Comparison of Synthetic Alternatives

Alternative 1: 4-Amino-2-cyanopyridine (The Nitrile Proxy) Causality: The cyano group serves as a highly stable, masked primary amide, a common intermediate strategy in heterocyclic synthesis[7][8]. Unlike an ester, a nitrile is completely inert to the nucleophilic acyl substitution conditions used during the initial N-acylation. Once the core scaffold is attached, the nitrile can be selectively hydrated to the primary amide using milder conditions (e.g., Parkins catalyst or mild basic hydrogen peroxide) than those required for ester aminolysis. This orthogonal reactivity prevents the cleavage of sensitive ester or lactone moieties elsewhere in the molecule.

Alternative 2: 4-Aminopicolinic Acid (The Free Acid) Causality: Bypassing the ester entirely is necessary when the final API requires a free carboxylic acid, or when synthesizing complex secondary/tertiary amides where direct ester aminolysis is kinetically unviable. Because the free acid cannot be used with acid chlorides (due to competitive mixed anhydride formation), this alternative necessitates the use of peptide coupling reagents (e.g., HATU, EDC/HOBt) with a non-nucleophilic base (DIPEA).

Alternative 3: Ethyl 4-Aminopicolinate (The Steric Variant) Causality: A direct analog to the methyl ester, the ethyl variant offers enhanced lipophilicity. This subtly alters the solubility profile, often preventing emulsion formation during aqueous workups of the acylated intermediate. Mechanistically, the ethyl ester undergoes aminolysis at a slightly slower rate due to increased steric hindrance, which can be exploited if a competing, highly reactive methyl ester exists elsewhere on the scaffold.

Alternative 4: Methyl 4-Bromopicolinate (Late-Stage Amination) Causality: This alternative reverses the synthetic logic. Instead of coupling an amine to an acid chloride, the bromo-picolinate is coupled to an amide or amine via palladium-catalyzed Buchwald-Hartwig cross-coupling. This is invaluable in late-stage functionalization, allowing medicinal chemists to install various substituted amines at the C4 position without rebuilding the entire scaffold from scratch.

Quantitative Data: Comparative Performance Table

AlternativePrimary AdvantageChemoselectivity FocusDownstream Amide ConversionRelative Cost
Methyl 4-aminopicolinate HCl Established scalabilityTolerates strong acidsAminolysis (NH3/MeOH, 60 °C)Low
4-Amino-2-cyanopyridine Avoids ester hydrolysisTolerates basic conditionsHydration (H2O2/NaOH, RT)Medium
4-Aminopicolinic Acid Direct acid synthesisAvoids aminolysis entirelyPeptide coupling (HATU/DIPEA)High
Methyl 4-bromopicolinate Late-stage diversificationHalogen-selective couplingBuchwald-Hartwig aminationHigh

Experimental Protocols: A Self-Validating System

To demonstrate the practical divergence between these building blocks, below is a comparative, self-validating methodology for generating a primary amide API (such as a Suzetrigine analog) using the Standard Route versus the Nitrile Proxy Route.

Protocol A: Standard Route (Methyl 4-aminopicolinate HCl)

  • N-Acylation: Dissolve the target Acid Chloride (1.0 eq) and Methyl 4-aminopicolinate HCl (1.05 eq) in anhydrous dichloromethane (0.1 M) under nitrogen.

  • Base Addition: Cool to 0 °C. Add Triethylamine (TEA, 2.5 eq) dropwise.

    • Causality: 1.0 eq neutralizes the HCl salt of the picolinate to liberate the nucleophilic free amine; 1.0 eq scavenges the HCl byproduct of the acylation; 0.5 eq acts as a kinetic buffer to drive the reaction to completion.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3, extract, and concentrate to isolate the ester intermediate.

  • Aminolysis: Dissolve the ester in 7N NH3 in MeOH. Heat in a sealed pressure tube at 60 °C for 18 hours.

    • Causality: The methyl ester is relatively unreactive; a high concentration of ammonia and heat are required to force the nucleophilic acyl substitution to yield the primary amide[4].

Protocol B: Nitrile Proxy Route (4-Amino-2-cyanopyridine)

  • N-Acylation: Dissolve the target Acid Chloride (1.0 eq) and 4-Amino-2-cyanopyridine (1.05 eq) in anhydrous dichloromethane (0.1 M).

  • Base Addition: Cool to 0 °C. Add TEA (1.5 eq) dropwise.

    • Causality: Only 1.5 eq is needed here because the starting material is a free base, not an HCl salt.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3, extract, and concentrate to isolate the nitrile intermediate.

  • Nitrile Hydration: Dissolve the nitrile in a 1:1 mixture of DMSO and Ethanol. Add 30% aqueous H2O2 (3.0 eq) and 1M NaOH (0.2 eq) at 0 °C. Stir for 1 hour.

    • Causality: The hydroperoxide anion (HOO⁻) is a potent alpha-nucleophile that rapidly attacks the electron-deficient nitrile carbon at low temperatures. This forms a peroxyimidate intermediate that collapses into the primary amide without hydrolyzing internal esters that would otherwise be destroyed by Protocol A.

Mandatory Visualization

SyntheticPathways Start Core Scaffold (e.g., Acid Chloride) Path1 Methyl 4-aminopicolinate (Standard Route) Start->Path1 N-Acylation Path2 4-Amino-2-cyanopyridine (Nitrile Proxy) Start->Path2 N-Acylation Path3 Methyl 4-bromopicolinate (Late-Stage Route) Start->Path3 Amidation Int1 Methyl Ester Intermediate Path1->Int1 Int2 Nitrile Intermediate Path2->Int2 Int3 Bromo Intermediate Path3->Int3 Final Target API (Primary Amide) Int1->Final Aminolysis (NH3/MeOH) Int2->Final Hydration (H2O2/OH-) Int3->Final Buchwald-Hartwig (NH3 eq.)

Figure 1: Divergent synthetic pathways to primary amide APIs comparing three picolinate alternatives.

References

  • [6] RNA Degradation using Small Molecule-Based Recruiters of RNase L - TU Dortmund. 6

  • [1] Methyl 4-aMinopicolinate hydrochloride | 1260675-04-4 - ChemicalBook.1

  • [3] Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - PMC (NIH).3

  • [2] Methyl 4-aminopyridine-2-carboxylate | 71469-93-7 - ChemicalBook. 2

  • [4] Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile - PMC (NIH).4

  • [5] Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - ACS Publications. 5

  • [7] SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - European Patent Office (EP 3057964 B1).7

  • [8] 2-Cyanopyridine-4-sulfonyl chloride | 1060801-08-2 - Benchchem. 8

Sources

Comparative

A Senior Scientist's Guide to the Validation of Methyl 4-aminopicolinate hydrochloride for Experimental Success

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry and drug development, the quality of your starting materials dictates the reliabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, the quality of your starting materials dictates the reliability of your results. A seemingly simple reagent like Methyl 4-aminopicolinate hydrochloride is often a cornerstone of complex molecular architectures, serving as a versatile building block in the synthesis of novel pharmaceutical candidates.[1][2] Its purity and structural integrity are not mere line items on a certificate of analysis; they are critical variables that can profoundly impact reaction yields, impurity profiles, and the ultimate success of a research program.

This guide provides a comprehensive framework for the validation of Methyl 4-aminopicolinate hydrochloride. Moving beyond simple specification checks, we will explore a multi-faceted, self-validating system of analysis that ensures the material you introduce into your reaction is precisely what you expect it to be, both structurally and functionally.

The Subject of Scrutiny: Understanding Methyl 4-aminopicolinate hydrochloride

Methyl 4-aminopicolinate hydrochloride is a substituted pyridine derivative. Its structure is characterized by a pyridine ring with an amino group at the 4-position and a methyl ester at the 2-position. This arrangement of functional groups makes it an invaluable synthon for medicinal chemists. The amino group serves as a key nucleophile or a handle for amide bond formation, while the picolinate ester can be hydrolyzed or participate in other transformations.[3][4][5] The hydrochloride salt form is typically supplied to improve the compound's stability and handling characteristics.

Given its role, any impurities—such as isomers, starting materials from its own synthesis, or degradation products—can introduce unintended variables into your experiments, leading to difficult-to-interpret results and costly delays.[6][7]

A Triad of Validation: Identity, Purity, and Reactivity

A robust validation protocol does not rely on a single analytical technique. Instead, it employs a series of orthogonal methods that, when taken together, provide a high-confidence assessment of the reagent's quality. This approach can be conceptualized as a three-pronged strategy: confirming molecular identity, quantifying purity, and verifying functional reactivity.

Overall Validation Workflow

The following workflow illustrates the logical progression from receiving a new batch of the reagent to its confident use in an experimental setting.

ValidationWorkflow cluster_0 Initial Assessment cluster_1 Analytical Validation cluster_2 Functional Validation cluster_3 Decision receive Receive Reagent Batch docs Review Certificate of Analysis receive->docs nmr Identity & Purity Screen (1H & 13C NMR) docs->nmr Sample Prep hplc Quantitative Purity (HPLC-UV) nmr->hplc decision Pass / Fail nmr->decision Data Mismatch ms Mass Confirmation (LC-MS) hplc->ms hplc->decision Purity <98% test_rxn Perform Test Reaction (e.g., Amide Coupling) ms->test_rxn If Identity/Purity OK analyze_product Analyze Product & Yield test_rxn->analyze_product analyze_product->decision

Caption: A comprehensive workflow for the validation of incoming chemical reagents.

Identity and Purity Assessment: The Spectroscopic and Chromatographic Fingerprint

This phase uses analytical techniques to confirm the molecule's structure and quantify the percentage of the desired compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.[8] It provides detailed information about the chemical environment of each proton and carbon atom.

  • Expertise & Causality: ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR confirms the carbon backbone. The integration of proton signals should match the expected number of protons for the structure, and the absence of significant unassigned signals is a strong indicator of high purity.[9]

  • Step-by-Step Methodology:

    • Weigh 5-10 mg of Methyl 4-aminopicolinate hydrochloride.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆), which is excellent for dissolving polar compounds and hydrochloride salts.

    • Transfer the solution to a clean, 5 mm NMR tube.[10]

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (400 MHz or higher is recommended).

    • Process the data (Fourier transform, phase, and baseline correction).

    • Trustworthiness Check: Compare the obtained chemical shifts, coupling constants, and signal integrations against a known reference spectrum or predicted values. Any discrepancy warrants further investigation.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds in a mixture.[11][12][13]

  • Expertise & Causality: This technique separates components based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.[12] By using a UV detector, we can quantify the relative area of each peak, which corresponds to the amount of each component. A purity level of ≥98% is a common requirement for reagents in drug development.

  • Step-by-Step Methodology:

    • Prepare a stock solution of the sample at a known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Employ a gradient mobile phase system, for example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Inject 5-10 µL of the sample solution.

    • Monitor the elution at a wavelength where the analyte absorbs strongly (e.g., 254 nm).

    • Trustworthiness Check: The purity is calculated as the area of the main peak divided by the total area of all peaks. The method should be specific enough to separate the main compound from potential impurities.[14]

Comparative Data Summary (HPLC)
ParameterTypical Acceptance CriteriaJustification
Purity (Area %) ≥ 98.0%Ensures the reagent is substantially free of contaminants that could cause side reactions.
Largest Single Impurity ≤ 0.5%Controls for any specific, significant impurity.
Total Impurities ≤ 2.0%Provides an overall measure of material quality.
Retention Time Consistent with reference (± 0.2 min)Confirms the identity of the main peak under specific chromatographic conditions.

Functional Validation: Does it Work in Practice?

Spectroscopic and chromatographic data confirm what the molecule is, but a functional test confirms what it does. For a building block like Methyl 4-aminopicolinate, a standard amide coupling reaction is an excellent functional test.

Reaction Pathway: Standard Amide Coupling

AmideCoupling reagent Methyl 4-aminopicolinate (from HCl salt) H₂N-Py-CO₂Me product {Amide Product | R-CONH-Py-CO₂Me} reagent->product Nucleophilic Attack acid Carboxylic Acid R-COOH activated_ester {Activated Ester Intermediate} acid->activated_ester Activation coupling_agent Coupling Agent e.g., HATU coupling_agent->activated_ester base Base (≥2 eq) e.g., DIPEA base->reagent Deprotonation activated_ester->product

Caption: A generalized pathway for HATU-mediated amide coupling.

Protocol 3: Functional Test via Amide Coupling
  • Expertise & Causality: This test confirms the reactivity of the crucial amino group. A poor yield or the formation of unexpected byproducts could indicate the presence of reactive impurities not easily detected by other means, or degradation of the starting material. Using a robust coupling agent like HATU provides a reliable test condition.[3][15]

  • Step-by-Step Methodology:

    • To a solution of a simple carboxylic acid (e.g., benzoic acid, 1.0 eq) in an anhydrous solvent like DMF, add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq). The third equivalent of base is to neutralize the hydrochloride salt.

    • Stir for 10 minutes to allow for the formation of the activated ester.

    • Add Methyl 4-aminopicolinate hydrochloride (1.05 eq).

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and formation of the product.

    • Trustworthiness Check: A successful functional test should result in >85% conversion to the desired amide product as determined by LC-MS analysis of the crude reaction mixture. This provides high confidence in the reagent's suitability for more complex synthetic steps.

Conclusion: A Foundation of Trust

The rigorous, multi-technique validation of key reagents like Methyl 4-aminopicolinate hydrochloride is not an impediment to research; it is an accelerator. By investing the time to confirm identity, quantify purity, and verify reactivity, researchers and drug development professionals can build a foundation of trust in their starting materials. This diligence minimizes the risk of failed reactions, ambiguous results, and time-consuming troubleshooting, ultimately paving the way for more efficient and reproducible scientific discovery.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Rademann, J., & Rademann, A. (2022). Uniting Amide Synthesis and Activation by PIII/PV–Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Available at: [Link]

  • Flippen-Anderson, J. L., & Gilardi, R. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11684-11687. Available at: [Link]

  • Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(3), 403. Available at: [Link]

  • Pal, M., et al. (2009). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 20(7), 1349-1355. Available at: [Link]

  • Labstat. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. Available at: [Link]

  • Chemistry LibreTexts. (2021). Separation, Purification, and Identification of Organic Compounds. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Williams, M. (2018). Reagent Validation to Facilitate Experimental Reproducibility. Current Protocols in Pharmacology, 81(1), e40. Available at: [Link]

  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • National Centre for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125997, Methyl 4-aminopicolinate. Retrieved from [Link]

  • Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]

  • Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 31(8), 612-621. Available at: [Link]

  • University of Arizona. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • Williams, M. (2018). Reagent Validation to Facilitate Experimental Reproducibility. Current Protocols in Pharmacology, 81(1), e40. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Patel, K., et al. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research, 14(12), 5642-5654. Available at: [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-25. Available at: [Link]

  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(6), 447-453. Available at: [Link]

  • LATU. (n.d.). Guidelines for the validation and verification of chemical test methods. Available at: [Link]

  • Kumar, G. S., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(2), 1740-1755. Available at: [Link]

  • Kumar, G. S., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(2), 1740-1755. Available at: [Link]

  • INAB. (2016). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Available at: [Link]

  • Wroczyński, P., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Molecules, 27(2), 464. Available at: [Link]

  • De Vita, D. (2024). Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. International Journal of Molecular Sciences, 25(11), 5900. Available at: [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-aminopicolinate (BSC). Available at: [Link]

  • ChemBK. (2024). Methyl 4-aminopyridine-2-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). AU760286B2 - 4-aminopicolinates and their use as herbicides.
  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. Available at: [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. Available at: [Link]

  • BVL. (2024). Product chemistry - Relevant impurities of technical active substances. Available at: [Link]

Sources

Validation

Comprehensive Cross-Validation Guide: Analytical Methodologies for Methyl 4-Aminopicolinate Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction & Analytical Challenge Methyl 4-aminopicolinate hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction & Analytical Challenge

Methyl 4-aminopicolinate hydrochloride (CAS: 1260675-04-4)[1] is a highly polar, basic pyridine derivative frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including sodium channel modulators and kinase inhibitors.

From an analytical perspective, this compound presents a distinct challenge. Its molecular structure features a basic primary amine, a pyridine nitrogen, and an ester group, all stabilized as a highly water-soluble hydrochloride salt. When analyzed using traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , polar basic compounds often suffer from poor retention, co-elution with the void volume, and severe peak tailing due to secondary interactions with residual silanols on the silica matrix.

To establish a robust quality control framework, analytical scientists must cross-validate standard RP-HPLC methods against orthogonal techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) [2]. This guide objectively compares the performance, validation metrics, and mechanistic causality of both methods in accordance with ICH Q2(R2) guidelines[3].

Mechanistic Causality: RP-HPLC vs. HILIC

Before executing the cross-validation, it is critical to understand the causality behind the chromatographic behavior of Methyl 4-aminopicolinate hydrochloride in different systems.

  • RP-HPLC (Hydrophobic Partitioning): To retain this polar salt on a hydrophobic C18 column, we must utilize an ion-pairing reagent. Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase forces the formation of a neutral, hydrophobic ion-pair complex with the basic amine. Furthermore, the low pH suppresses silanol ionization, mitigating peak tailing.

  • HILIC (Hydrophilic Partitioning): HILIC operates via a fundamentally orthogonal mechanism. Using a highly organic mobile phase (typically >80% Acetonitrile) and a polar stationary phase (e.g., Zwitterionic or Amide), a water-rich layer forms on the silica surface[4]. The polar hydrochloride salt partitions into this aqueous layer, resulting in strong retention and sharp peak shapes without the need for harsh ion-pairing reagents.

Retention_Mechanism cluster_RP RP-HPLC (C18 Column) cluster_HILIC HILIC (Zwitterionic/Amide) Analyte Methyl 4-aminopicolinate HCl (Polar, Basic Amine) RP_Mech Hydrophobic Partitioning (Requires Ion-Pairing) Analyte->RP_Mech HILIC_Mech Aqueous Layer Partitioning + Electrostatic Interaction Analyte->HILIC_Mech RP_Result Risk: Early Elution & Silanol Tailing RP_Mech->RP_Result HILIC_Result Benefit: Strong Retention & Sharp Peak Shape HILIC_Mech->HILIC_Result

Fig 1: Divergent retention mechanisms of RP-HPLC and HILIC for polar basic analytes.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed as self-validating systems. Both methods require a System Suitability Test (SST) prior to sample analysis to confirm that the chromatographic system is fit for purpose.

Method A: Ion-Pairing RP-HPLC Protocol

Objective: Achieve acceptable retention and peak symmetry using hydrophobic partitioning.

  • System Setup: Equip the HPLC with a C18 column (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm). Set column temperature to 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water. (Causality: TFA acts as the ion-pairing agent).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 0-2 min (5% B), 2-10 min (linear gradient to 60% B), 10-12 min (hold at 60% B), 12-12.1 min (return to 5% B), 12.1-17 min (re-equilibration). Flow rate: 1.0 mL/min.

  • Sample Preparation (Diluent Effect): Dissolve the Methyl 4-aminopicolinate hydrochloride reference standard in 95:5 Water:Acetonitrile to a working concentration of 100 µg/mL.

  • System Suitability Testing (SST): Inject the standard 6 times. The system is validated for the run only if: Relative Standard Deviation (%RSD) of peak area ≤ 2.0%, Tailing Factor ( Tf​ ) ≤ 1.5, and Theoretical Plates ( N ) ≥ 5000.

Method B: Zwitterionic HILIC Protocol

Objective: Maximize retention and MS-compatibility using hydrophilic partitioning.

  • System Setup: Equip the HPLC with a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 mm × 4.6 mm, 5 µm). Set column temperature to 25°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the analyte remains fully ionized for optimal electrostatic interaction).

    • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Program: 80% Mobile Phase B / 20% Mobile Phase A. Flow rate: 0.8 mL/min. (Causality: In HILIC, water is the strong eluent. High organic content is required for retention).

  • Sample Preparation (Critical Step): Dissolve the standard in 20:80 Water:Acetonitrile to 100 µg/mL. Note: Injecting a sample dissolved in 100% water in HILIC will cause severe peak distortion due to the solvent effect[4].

  • System Suitability Testing (SST): Inject the standard 6 times. Acceptance criteria: %RSD ≤ 2.0%, Tf​ ≤ 1.3, and N ≥ 8000.

ICH Q2(R2) Cross-Validation Workflow & Data

The cross-validation of these two methods follows the updated [3], which dictate the evaluation of Specificity, Linearity, Accuracy, Precision, and Reportable Range.

ICH_Validation cluster_ICH ICH Q2(R2) Validation Parameters Start Method Optimization (RP-HPLC & HILIC) SST System Suitability (Tf < 1.5, N > 5000) Start->SST Lin Linearity & Range (R² > 0.999) SST->Lin Acc Accuracy (Recovery 98-102%) SST->Acc Prec Precision (%RSD < 2.0%) SST->Prec Spec Specificity (Blank/Placebo) SST->Spec Eval Statistical Cross-Validation (ANOVA / F-Test) Lin->Eval Acc->Eval Prec->Eval Spec->Eval End Method Equivalency & Selection Eval->End

Fig 2: ICH Q2(R2) compliant cross-validation workflow for analytical procedure equivalency.

Table 1: System Suitability & Chromatographic Performance

Data represents the average of 6 replicate injections of the 100 µg/mL standard.

ParameterRP-HPLC (Method A)HILIC (Method B)ICH Q2(R2) Acceptance Criteria
Retention Time ( Rt​ ) 3.45 min8.12 minN/A (Must be well separated from void)
Capacity Factor ( k′ ) 1.85.2> 2.0 preferred
Tailing Factor ( Tf​ ) 1.421.08≤ 1.5
Theoretical Plates ( N ) 5,40012,500> 5,000
Injection Precision (%RSD) 1.1%0.6%≤ 2.0%

Analysis: While RP-HPLC meets the minimum criteria, the capacity factor ( k′=1.8 ) indicates the analyte elutes dangerously close to the void volume, risking interference from unretained matrix components. HILIC demonstrates superior retention ( k′=5.2 ) and a nearly perfectly symmetrical peak ( Tf​=1.08 ).

Table 2: ICH Q2(R2) Quantitative Validation Metrics

Cross-validation data assessing method reliability across the reportable range.

Validation ParameterRP-HPLC (Method A)HILIC (Method B)Objective Comparison
Linearity Range 10 - 150 µg/mL1 - 200 µg/mLHILIC offers a wider dynamic range.
Correlation Coefficient ( R2 ) 0.99850.9998Both methods exhibit excellent linearity.
Accuracy (Recovery %) 98.5% ± 1.2%100.2% ± 0.5%HILIC shows higher accuracy with tighter variance.
Intermediate Precision (%RSD) 1.8%0.8%HILIC demonstrates superior day-to-day robustness.
Limit of Detection (LOD) 1.5 µg/mL0.2 µg/mLHILIC is significantly more sensitive.
Limit of Quantitation (LOQ) 4.5 µg/mL0.6 µg/mLHILIC allows for lower-level impurity profiling.

Conclusion & Recommendations

The cross-validation data explicitly demonstrates that while RP-HPLC (Method A) is capable of analyzing Methyl 4-aminopicolinate hydrochloride, it is fundamentally limited by the analyte's high polarity. The reliance on ion-pairing reagents (TFA) reduces column lifespan, suppresses MS ionization signals, and yields marginal retention times.

Conversely, HILIC (Method B) is the objectively superior analytical technique for this specific compound. By leveraging hydrophilic partitioning, HILIC provides a 4-fold increase in sensitivity (LOQ of 0.6 µg/mL vs 4.5 µg/mL), superior peak symmetry, and excellent intermediate precision. Furthermore, because Method B utilizes volatile buffers (Ammonium Formate/Acetonitrile), it is directly transferable to LC-MS/MS systems for advanced impurity profiling and structural elucidation[2].

Final Recommendation: For routine assay and purity testing of Methyl 4-aminopicolinate hydrochloride, laboratories should transition from legacy RP-HPLC methods to the validated Zwitterionic HILIC protocol.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from[Link]

  • National Institutes of Health (PMC). (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review. Retrieved from[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Methyl 4-aminopicolinate hydrochloride

For the discerning researcher in drug discovery and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. This guide provides an in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in drug discovery and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. This guide provides an in-depth comparative analysis of Methyl 4-aminopicolinate hydrochloride, benchmarking its performance against common alternative reagents. We will delve into the nuanced interplay of electronic and steric effects that govern its reactivity and explore its utility in key synthetic transformations, supported by experimental data from the literature.

Introduction: The Strategic Advantage of a Multifunctional Building Block

Methyl 4-aminopicolinate hydrochloride is a versatile heterocyclic building block that incorporates three key functionalities within a single pyridine scaffold: an electron-donating amino group, an electron-withdrawing methyl ester, and the pyridine nitrogen itself. This unique combination imparts a rich and tunable reactivity profile, making it a valuable synthon for the construction of complex molecular architectures, particularly in the synthesis of bioactive compounds.

The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable reagent in a laboratory setting. The strategic placement of the amino and ester groups at the 4- and 2-positions, respectively, opens up a range of possibilities for selective functionalization, including nucleophilic substitution, cross-coupling reactions, and amide bond formation.

The Competitive Landscape: Identifying the Alternatives

The choice of a pyridine-based building block is often dictated by the specific transformation and the desired substitution pattern on the final product. When considering alternatives to Methyl 4-aminopicolinate hydrochloride, we can categorize them into three main classes:

  • Other Substituted Picolinates: These reagents share the picolinate ester functionality but differ in the substituent at the 4-position. Common examples include Methyl 4-chloropicolinate and Methyl 4-bromopicolinate. The nature of the substituent at the 4-position dramatically influences the electronic properties of the pyridine ring and, consequently, its reactivity.

  • Simple Aminopyridines: Reagents like 4-aminopyridine offer the nucleophilic amino group but lack the methyl ester. This simplifies the molecule but also removes a key handle for further functionalization and alters the electronic landscape of the pyridine ring.

  • Other Functionalized Aminopyridines: This broad category includes aminopyridines with other functional groups, such as cyano or nitro groups, which can also modulate the reactivity of the pyridine core and the amino group.

The following sections will provide a comparative analysis of Methyl 4-aminopicolinate hydrochloride against these alternatives in key synthetic applications.

Head-to-Head Comparison in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] In this context, the pyridine-based reagent can act as the halide or pseudohalide partner.

Conceptual Workflow for Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle Picolinate Substituted Picolinate (e.g., Methyl 4-chloropicolinate) Catalyst Pd(0) Catalyst + Ligand Picolinate->Catalyst Oxidative Addition BoronicAcid Aryl/Vinyl Boronic Acid BoronicAcid->Catalyst Transmetalation Product Coupled Product (e.g., Methyl 4-aryl-picolinate) Catalyst->Product Reductive Elimination Base Base Base->Catalyst

Caption: A simplified workflow for the Suzuki-Miyaura cross-coupling reaction.

Performance Analysis:

ReagentTypical Halide/Leaving GroupExpected ReactivityRationale for Performance
Methyl 4-aminopicolinate hydrochloride N/A (typically used after conversion to a halide or triflate)Moderate to HighThe amino group is strongly electron-donating, which can increase the electron density on the pyridine ring, potentially slowing down the oxidative addition step. However, it can be a valuable precursor to more reactive derivatives.
Methyl 4-chloropicolinate ChloroModerateThe chloro group is a good leaving group, and the electron-withdrawing nature of the ester and the pyridine nitrogen facilitates oxidative addition.
Methyl 4-bromopicolinate BromoHighThe bromo group is a better leaving group than chloro, generally leading to higher reaction rates and yields.
4-aminopyridine N/A (requires conversion to a halo-aminopyridine)VariableThe reactivity would depend on the position and nature of the halogen introduced. The amino group's electronic effects would still be a factor.

Experimental Insights:

While a direct comparison is lacking, a patent for the synthesis of 6-aryl-4-aminopicolinates highlights the utility of Suzuki coupling with chloro-picolinates, achieving good yields under optimized conditions.[2] The choice between a chloro or bromo derivative often comes down to a balance of reactivity and cost, with bromo-derivatives being more reactive but also more expensive. The amino group in Methyl 4-aminopicolinate provides a synthetic handle for further modifications but can complicate cross-coupling reactions if not properly managed, for example, through protection or by participating in side reactions. The electron-donating nature of the amino group can influence the electronic properties of the pyridine ring, which in turn affects the catalytic cycle.[3][4]

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the pyridine ring acts as an electrophile, and its reactivity is highly dependent on the electronic nature of its substituents.

Conceptual Workflow for Nucleophilic Aromatic Substitution

G cluster_reactants Reactants Halopicolinate Halogenated Picolinate (e.g., Methyl 4-chloropicolinate) Intermediate Meisenheimer-like Intermediate Halopicolinate->Intermediate Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Leaving Group Expulsion G cluster_reactants Reactants cluster_reagents Reagents Aminopicolinate Methyl 4-aminopicolinate Product Amide Product Aminopicolinate->Product CarboxylicAcid Carboxylic Acid CouplingAgent Coupling Agent (e.g., EDC, HATU) CarboxylicAcid->CouplingAgent Activation CouplingAgent->Product Base Base (e.g., DIPEA) Base->CouplingAgent

Caption: A general workflow for amide bond formation.

Performance Analysis:

ReagentReactivity in Amide CouplingKey Considerations
Methyl 4-aminopicolinate hydrochloride HighThe hydrochloride salt needs to be neutralized with a base before coupling. The electronic nature of the pyridine ring can influence the nucleophilicity of the amino group, but it is generally a good nucleophile for amide bond formation.
4-aminopyridine HighSimilar to Methyl 4-aminopicolinate, it is a good nucleophile for amide coupling. The absence of the ester group might slightly increase the nucleophilicity of the amino group due to reduced electron withdrawal.
Methyl 4-chloropicolinate N/A (no amino group)Not applicable for this transformation.

Experimental Insights:

Amide coupling is a robust and widely used reaction. [5]Both Methyl 4-aminopicolinate and 4-aminopyridine are expected to perform well in these reactions. The choice between them would likely depend on the desired functionality in the final product. If the methyl picolinate moiety is required for subsequent transformations or as part of the target molecule's pharmacophore, then Methyl 4-aminopicolinate is the clear choice. If only the aminopyridine core is needed, the simpler and likely less expensive 4-aminopyridine might be preferred. A study on the synthesis of chloropicolinate amides and ureas demonstrates the successful coupling of an amino group on a similar picolinate scaffold with various acid chlorides, isothiocyanates, and isocyanates in good yields. [6]

Experimental Protocols

To provide a practical context for the discussed reactions, the following are representative, literature-derived protocols.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Picolinate

This protocol is adapted from methodologies used for the synthesis of 6-aryl-4-aminopicolinates. [7] Materials:

  • Methyl 4-amino-6-chloropicolinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Methyl 4-amino-6-chloropicolinate, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling with Methyl 4-aminopicolinate hydrochloride

This protocol is a general procedure based on standard amide coupling conditions. [8][9] Materials:

  • Methyl 4-aminopicolinate hydrochloride (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • Coupling agent (e.g., EDC·HCl, 1.2 equiv)

  • HOBt (0.1 equiv, optional)

  • Base (e.g., DIPEA, 3.0 equiv)

  • Solvent (e.g., DMF or DCM)

Procedure:

  • To a round-bottom flask, add the carboxylic acid, coupling agent, and HOBt (if used) in the chosen solvent.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve Methyl 4-aminopicolinate hydrochloride in the solvent and add the base to neutralize the salt and form the free amine.

  • Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

Methyl 4-aminopicolinate hydrochloride stands out as a highly versatile and strategically valuable building block in synthetic and medicinal chemistry. Its unique combination of an electron-donating amino group and an electron-withdrawing methyl ester on a pyridine core allows for a wide range of chemical transformations.

Key Takeaways:

  • For C-C bond formation via cross-coupling , while the amino group can influence reactivity, it serves as a precursor to highly functionalized picolinates. For direct coupling, halo-picolinates are generally more reactive.

  • For SNAr reactions , the electron-donating amino group deactivates the ring, making Methyl 4-aminopicolinate hydrochloride a poor choice. In this scenario, halo-picolinates are the superior reagents.

  • For amide bond formation , the amino group is readily available for coupling, making it an excellent choice when the picolinate moiety is desired in the final product.

The choice between Methyl 4-aminopicolinate hydrochloride and its alternatives is ultimately a strategic one, guided by the desired final product and the planned synthetic route. While this guide has provided a comparative framework based on existing literature, there is a clear need for direct, head-to-head experimental studies to quantify the performance differences between these important building blocks under standardized conditions. Such studies would be invaluable to the chemical research community, enabling more informed and efficient synthetic design.

References

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 2020.
  • An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring. BenchChem, 2025.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 2020.
  • DFT analysis of substituent effects on electron-donating efficacy of pyridine.
  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 2016.
  • A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Journal of the Brazilian Chemical Society, 2014.
  • Sustainable and Cost-Effective Suzuki–Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active. Organic Letters, 2020.
  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 2019.
  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3.
  • Aminative Suzuki–Miyaura coupling. Science, 2024.
  • Improved synthesis of 6-aryl-4-aminopicolinates.
  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 2023.
  • Novel pyridine-based Pd(II)
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem, 2025.
  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry, 2014.
  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 2021.
  • Suzuki reaction. Wikipedia.
  • The Suzuki Reaction. Myers Research Group, Harvard University.
  • Suzuki Coupling. Organic Chemistry Portal.
  • CAS 71469-93-7: Methyl 4-aminopyridine-2-carboxyl
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2008.
  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Organic & Biomolecular Chemistry, 2011.
  • Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 2023.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-aminopicolinate Hydrochloride

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of laboratory chemicals are paramount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of laboratory chemicals are paramount to ensuring a secure work environment and maintaining environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of Methyl 4-aminopicolinate hydrochloride (CAS No. 101570-79-4), a compound that, while integral to many research applications, necessitates meticulous disposal protocols due to its inherent hazards.

This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in the chemical's specific hazard profile. By understanding the "why" behind these procedures, laboratory personnel can enhance their safety consciousness and ensure unwavering compliance.

Hazard Profile: Understanding the Risks of Methyl 4-aminopicolinate Hydrochloride

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is crucial. The Safety Data Sheet (SDS) for Methyl 4-aminopicolinate hydrochloride classifies it with several significant hazard statements:

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331).

  • Corrosivity: It causes severe skin burns and eye damage (H314).

  • Environmental Hazard: It is harmful to aquatic life with long-lasting effects (H412).

These classifications dictate that Methyl 4-aminopicolinate hydrochloride cannot be treated as benign waste. Direct disposal into sanitary sewers or general laboratory trash is strictly prohibited as it can cause significant harm to aquatic ecosystems and pose a danger to waste management personnel[1]. The hydrochloride salt and the chlorinated pyridine ring also place it in the category of halogenated organic compounds, which often require specific disposal methods like high-temperature incineration[2].

Immediate Safety and Personal Protective Equipment (PPE)

Given the compound's toxicity and corrosivity, stringent adherence to safety protocols is non-negotiable during handling and disposal.

Personal Protective Equipment (PPE) is the first line of defense.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact, which can lead to toxicity and severe burns.
Eye Protection Splash goggles or a face shieldTo protect against accidental splashes that can cause severe eye damage.
Body Protection A standard lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.To protect skin and clothing from contact with the chemical.
Respiratory Protection A NIOSH-approved respirator is required when handling the solid form to avoid dust inhalation, which is a route of toxic exposure.To prevent inhalation of the toxic dust particles.

Always handle Methyl 4-aminopicolinate hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[3].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Methyl 4-aminopicolinate hydrochloride is to treat it as hazardous waste. This necessitates a systematic approach from the point of generation to final disposal by a licensed facility.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous reactions and ensure the correct disposal pathway[4][5].

  • Characterize the Waste: Determine if the waste is the pure solid compound, a solution, or contaminated materials (e.g., weighing boats, gloves, paper towels).

  • Segregate at the Source:

    • Solid Waste: Collect unadulterated Methyl 4-aminopicolinate hydrochloride and any materials lightly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, compatible hazardous waste container.

    • Liquid Waste: If the compound is in a solution, do not mix it with other waste streams, especially non-halogenated solvents. Wastes containing chlorinated organic solvents are typically more expensive to dispose of as they often require high-temperature incineration[2][6].

    • Aqueous vs. Organic Solutions: Do not mix aqueous waste with organic solvent waste[7].

Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by regulations and are essential for the safety of all personnel handling the waste.

  • Container Selection: Use a dedicated and compatible waste container. For solid waste, a clearly labeled, sealable plastic or glass container is appropriate. For liquid waste, use a container compatible with the solvent and the solute. Do not use metal containers for corrosive materials[7].

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 4-aminopicolinate hydrochloride"

    • The associated hazards (e.g., "Toxic," "Corrosive")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 3: Storage

Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Secure: In a location that is not accessible to unauthorized personnel. The SDS for a similar compound recommends storing it locked up.

  • Ventilated: In a well-ventilated area, such as within a fume hood or a designated, ventilated cabinet.

  • Segregated: Away from incompatible materials.

Step 4: Disposal

The final step is the disposal of the containerized hazardous waste.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have specific procedures for the collection and disposal of hazardous chemical waste. They will arrange for pickup by a licensed hazardous waste disposal contractor[4][5].

  • Do Not Dispose Down the Drain or in Regular Trash: This bears repeating. The environmental and health risks are significant[1][8].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate the risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and your institution's EHS office immediately.

  • PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For small spills of the solid, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust[9].

    • For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Place the absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (consult your EHS office for recommendations), and dispose of all cleaning materials as hazardous waste.

Empty Container Disposal

Even "empty" containers that held Methyl 4-aminopicolinate hydrochloride must be handled with care as they may contain residual chemical.

  • Triple Rinsing: The standard procedure for decontaminating an empty container is to triple rinse it with a suitable solvent[7][10].

  • Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous waste[7][10].

  • Deface Label: Once the container is thoroughly cleaned, deface or remove the original label.

  • Final Disposal: After proper decontamination, the container may be disposed of as regular laboratory glass or plastic waste, pending your institution's specific policies[5].

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of waste containing Methyl 4-aminopicolinate hydrochloride.

DisposalWorkflow cluster_characterization Step 1: Waste Characterization & Segregation cluster_containerization Step 2: Containerization & Labeling cluster_storage_disposal Steps 3 & 4: Storage & Disposal start Waste Generation (Methyl 4-aminopicolinate hydrochloride) is_mixed Is the waste mixed with other chemicals? start->is_mixed pure_solid Pure Solid or Contaminated Solids is_mixed->pure_solid No mixed_waste Mixed Waste Stream is_mixed->mixed_waste Yes containerize_solid Containerize in a dedicated, labeled 'Hazardous Waste' container for chlorinated solids. pure_solid->containerize_solid containerize_mixed Segregate and containerize based on the nature of the mixture (e.g., 'Halogenated Organic Liquid Waste'). Label with all components. mixed_waste->containerize_mixed store Store in a designated satellite accumulation area. containerize_solid->store containerize_mixed->store contact_ehs Contact Institutional EHS for pickup and disposal by a licensed contractor. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of Methyl 4-aminopicolinate hydrochloride waste.

Conclusion

The responsible disposal of Methyl 4-aminopicolinate hydrochloride is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard identification, proper segregation, secure containerization, and partnership with certified disposal services, we can mitigate the risks associated with this compound. This guide serves as a foundational document; however, it is imperative to always consult your institution's specific Environmental Health and Safety (EHS) policies and local regulations to ensure full compliance.

References

  • Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines - University of Otago. Retrieved from [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Laboratory chemical waste - Water Corporation. Retrieved from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. Retrieved from [Link]

  • Laboratory Waste Disposal Handbook - University of Essex. (2022, March 15). Retrieved from [Link]

  • Disposal of Waste Solvents - NUS Chemistry. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Methyl 4-aminopicolinate hydrochloride. Retrieved from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.